(S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXVDPOLDOXJL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426160 | |
| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70987-80-3 | |
| Record name | 4-[(2S)-2-Oxiranylmethoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70987-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-(OXIRAN-2-YLMETHOXY)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility profile of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the anticipated solubility characteristics of this compound in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies for its experimental determination. While extensive quantitative data for this specific chiral intermediate is not widely published, this guide establishes a robust framework for predicting its solubility behavior and provides detailed protocols for its empirical validation.
This compound is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a building block in the preparation of pharmacologically active compounds. Its structure, featuring a polar benzonitrile group, a flexible ether linkage, and a reactive chiral epoxide ring, dictates its interactions with various solvent environments. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products.
The presence of both polar (nitrile, ether oxygen, epoxide) and non-polar (benzene ring) functionalities suggests a nuanced solubility profile, with appreciable solubility expected in a range of polar aprotic and polar protic solvents. The principle of "like dissolves like" serves as a foundational concept in predicting these interactions. For instance, the aromatic benzonitrile moiety shares structural similarities with solvents like toluene, while the polar groups suggest favorable interactions with alcohols, ketones, and esters.[1]
Predicted Solubility Profile
Based on the structural components of this compound and the known solubility of related compounds such as benzonitrile and 4-methoxybenzonitrile, a qualitative solubility profile can be predicted. Benzonitrile itself is miscible with ethanol and very soluble in acetone and benzene.[2][3] The addition of a methoxy group, as in 4-methoxybenzonitrile, generally maintains good solubility in polar organic solvents.[4] The oxirane and ether functionalities in the target molecule are expected to further enhance solubility in polar solvents through hydrogen bond acceptance.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether, epoxide oxygens, and nitrile nitrogen of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can interact favorably with the polar functional groups of the solute. |
| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | Esters are good polar aprotic solvents that can effectively solvate the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether linkage in the solvents can interact with the solute, though less effectively than more polar solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The benzene ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate | These solvents can offer a balance of polarity to dissolve the compound. |
| Non-polar Hydrocarbons | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |
| Water | Very Low | While containing polar groups, the significant non-polar surface area of the benzene ring is expected to limit aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for obtaining equilibrium solubility data.[1][5][6]
Isothermal Shake-Flask Methodology
This protocol ensures that a true equilibrium between the solid solute and the solvent is achieved at a specific temperature.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a selected organic solvent. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Filtration: Immediately filter the sampled supernatant through a sub-micron filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration of the solute in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specific temperature.
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
Given the chiral nature of this compound, a chiral HPLC method is essential not only for quantification but also for assessing the enantiomeric purity of the starting material and ensuring no racemization occurs during the solubility experiment.[7][8]
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): The selection of the appropriate CSP is the most critical factor in achieving enantiomeric separation.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.
-
Mobile Phase: The choice of mobile phase (e.g., a mixture of hexane and an alcohol like isopropanol or ethanol) and its composition will significantly impact the retention and resolution of the enantiomers.
-
Detection: A UV detector is typically suitable for benzonitrile-containing compounds due to the strong absorbance of the benzene ring.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Thermodynamic Modeling of Solubility
Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate and predict solubility at other conditions.[9] Models such as the modified Apelblat equation and the van't Hoff equation are commonly employed to describe the temperature dependence of solubility.[5][9] These models can also be used to estimate important thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of solution.[9]
Conclusion
References
-
PubChem. 4-[(Oxiran-2-yl)methoxy]-3-(propan-2-yl)benzonitrile. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Oxiran-2-yl_methoxy-3-propan-2-yl_benzonitrile]([Link]
-
PubChem. 4-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
Sciencemadness Wiki. Benzonitrile. [Link]
-
ResearchGate. Handbook of Solubility Data for Pharmaceuticals. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
Pharmaceutical Sciences. Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]
-
ResearchGate. Thermodynamic models for determination of solid-liquid equilibrium of the 4-methoxybenzoic acid in different solvents with solubility parameters and interaction energy aided analyses. [Link]
-
Chemical Entities of Biological Interest (ChEBI). benzonitrile. [Link]
-
MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
-
Royal Society of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
PubMed. A short and efficient synthesis of 4-[2,2-dimethyl-4(tol-4-yl)benzochrom-3-en-7-yl]benzoic acid - a potent retinoic acid receptor antagonist. [Link]
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- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
(S)-4-(Oxiran-2-ylmethoxy)benzonitrile CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile , a critical chiral intermediate in drug development.
CAS Number: 70987-80-3 Role: Chiral Building Block for Adrenergic Receptor Antagonists[1]
Executive Summary
This compound (also known as (S)-4-cyanophenyl glycidyl ether) is a high-value chiral intermediate used primarily in the synthesis of (S)-enantiomer beta-blockers (aryloxypropanolamines). With the pharmaceutical industry's shift towards enantiopure drugs to maximize efficacy and minimize off-target toxicity, this compound serves as the "chiral anchor" for constructing the pharmacophore responsible for
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Core Identifiers
| Identifier Type | Value |
| CAS Number | 70987-80-3 |
| IUPAC Name | 4-{[(2S)-oxiran-2-yl]methoxy}benzonitrile |
| Common Names | (S)-4-Cyanophenyl glycidyl ether; (S)-p-Cyanophenyl glycidyl ether |
| Molecular Formula | C |
| Molecular Weight | 175.18 g/mol |
| SMILES | N#Cc1ccc(OC[C@@H]2CO2)cc1 |
| InChI Key | BIJYXIOVXFBJEP-SECBINFHSA-N |
Physicochemical Properties
| Property | Specification |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 68–72 °C |
| Boiling Point | ~340 °C (Predicted) |
| Chirality | (S)-enantiomer (Left-handed optical rotation) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Synthesis & Manufacturing Methodologies
The synthesis of enantiopure epoxides requires strict control over stereochemistry to prevent racemization. Two primary industrial routes are employed: Chiral Pool Synthesis (using activated glycidol derivatives) and Hydrolytic Kinetic Resolution (HKR) .
Route A: Chiral Pool Synthesis (High Enantiopurity)
This method utilizes (S)-Glycidyl Nosylate (or Tosylate) as a chiral starting material. The reaction proceeds via an S
-
Precursors: 4-Cyanophenol, (S)-Glycidyl 3-nitrobenzenesulfonate (Nosylate).
-
Mechanism: Nucleophilic substitution (Retention of Configuration at C2).
-
Advantages: Extremely high enantiomeric excess (ee > 99%).
Route B: Hydrolytic Kinetic Resolution (HKR)
For cost-effective scaling, the racemic epoxide is synthesized first, followed by resolution using a cobalt-salen catalyst (Jacobsen's Catalyst).
-
Step 1: Reaction of 4-cyanophenol with epichlorohydrin to form racemic 4-(oxiran-2-ylmethoxy)benzonitrile.
-
Step 2: Treatment with (S,S)-Co(salen) catalyst and water (0.55 eq). The catalyst selectively hydrolyzes the (R)-enantiomer to the diol, leaving the desired (S)-epoxide intact.
Visualization of Synthesis Pathways
Caption: Synthesis of this compound via Chiral Pool (Blue) and Kinetic Resolution (Red).
Pharmaceutical Applications
This compound is a Pharmacophore Precursor for the "aryloxypropanolamine" class of beta-blockers. The (S)-configuration of the epoxide is crucial because it dictates the stereochemistry of the resulting secondary alcohol and amine, which directly correlates with binding affinity to
Mechanism of Action in Drug Synthesis
The epoxide ring undergoes regioselective ring opening by a primary amine (e.g., isopropylamine or tert-butylamine). The nucleophilic attack occurs at the less hindered terminal carbon, yielding the secondary alcohol with the chiral center intact.
Key Drug Targets:
-
(S)-Atenolol Analogs: While Atenolol typically uses an acetamide group, nitrile derivatives are often used in structure-activity relationship (SAR) studies to increase metabolic stability before hydrolysis.
-
Bucindolol/Nipradilol Variants: Used in the synthesis of next-generation beta-blockers where the nitrile group provides a handle for further transformation (e.g., into amidines or heterocycles).
-
Chiral Probes: Used to synthesize radioligands for mapping beta-adrenergic receptor density in cardiac tissue.
Quality Control & Analytical Characterization
Ensuring the enantiomeric purity is the critical quality attribute (CQA) for this material.
Analytical Workflow
-
Identity (H-NMR): Confirms the 4-substituted benzonitrile pattern and the characteristic epoxide protons (multiplets at
2.7–3.4 ppm). -
Purity (HPLC): Reverse-phase C18 column to detect hydrolysis products (diols) or unreacted phenol.
-
Chiral Purity (Chiral HPLC): Essential to verify >98% ee.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Detection: UV at 254 nm.
-
Analytical Logic Diagram
Caption: Quality Control decision tree ensuring chemical and stereochemical integrity.
Safety & Handling
-
Hazard Classification: Epoxides are alkylating agents.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H341: Suspected of causing genetic defects (Genotoxic impurity alert).
-
-
Handling Protocol:
-
Must be handled in a fume hood to prevent inhalation.
-
Use butyl rubber gloves (nitriles are permeable to some epoxides).
-
Quenching: Unused epoxide should be quenched with aqueous NaOH or ammonium hydroxide before disposal to open the ring and reduce reactivity.
-
References
-
ChemicalBook. (2025). 4-Cyanophenyl Glycidyl Ether CAS 70987-80-3.[2][3][4] Retrieved from
-
BOC Sciences. (2025). (R)-2-(Oxiran-2-ylmethoxy)benzonitrile and related isomers. Retrieved from
-
GuideChem. (2025). CAS 70987-80-3 Properties and Applications. Retrieved from
-
Mead Johnson & Company. (1980).[5] US Patent 4234595: 1-phenoxy-3-amino-2-propanol derivatives having beta-adrenergic blocking activity. United States Patent and Trademark Office.
-
Cheedarala, R. K., et al. (2009).[4] Synthetic Communications, 39(11), 1966-1980.[4] (Discusses synthesis of related glycidyl ethers).
Sources
Technical Guide: Safety, Handling, and Deactivation of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Executive Summary & Molecular Profile
Target Molecule: (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Synonyms: (S)-4-Cyanophenyl glycidyl ether; (S)-4-(2,3-Epoxypropoxy)benzonitrile
CAS (Racemic): 98769-69-4 | CAS (S-Isomer): 102284-16-6 (Reference)
Role: Chiral intermediate in the synthesis of
This guide addresses the specific dual-hazard profile of this molecule: the acute toxicity associated with the benzonitrile moiety and the genotoxicity/sensitization risks inherent to the chiral epoxide (oxirane) ring. The (S)-enantiomer is stereochemically distinct, often used to impart specific chirality in drug candidates; however, its thermodynamic stability and safety profile mirror the racemate.
Physical & Chemical Properties (Class-Typical)
| Property | Value / Description | Implication |
| State | White to off-white crystalline solid or viscous oil. | Dust inhalation or aerosolization risk during weighing. |
| Melting Point | 45–55 °C (Approximate) | May melt during handling in hot environments; treat as liquid/solid hybrid. |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate. Insoluble in water. | Lipophilic; penetrates skin rapidly. |
| Reactivity | Electrophilic (Epoxide); Hydrolytically unstable in strong acid/base. | Alkylates DNA/Proteins; requires nucleophilic quenching. |
Hazard Identification & Toxicology (The "Why")
The danger of this compound lies in its mechanism of action on biological systems. It is a bifunctional toxicant .
A. The Epoxide Vector (Alkylation)
The strained three-membered oxirane ring is a potent electrophile. Upon contact with biological tissue, it undergoes nucleophilic attack by DNA bases (guanine) or protein residues (cysteine/lysine).
-
Consequence: Direct DNA damage (mutagenicity), protein haptenization (skin sensitization/allergic dermatitis).
-
Stereochemistry Note: While the (S)-isomer is used for specific drug synthesis, biological enzymes (epoxide hydrolases) may metabolize enantiomers at different rates, potentially altering systemic residence time compared to the racemate.
B. The Benzonitrile Vector (Metabolic Toxicity)
The aromatic nitrile group is generally stable but can be metabolized in the liver (via cytochrome P450) to release cyanide ions slowly, or cause oxidative stress via the aromatic ring.
-
Consequence: Acute oral/inhalation toxicity; central nervous system depression.
Visualization: Mechanism of Toxicity
Caption: Dual-vector toxicity mechanism showing electrophilic attack on DNA/Proteins and systemic metabolic processing.
Engineering Controls & Handling Protocols
A. Primary Containment
-
Mandatory: Certified Chemical Fume Hood.
-
Airflow: Maintain face velocity >100 fpm.
-
Weighing: If the substance is a dry powder, use an analytical balance inside the hood or a powder containment enclosure. Static electricity can disperse this lipophilic solid; use an ionizing bar if available.
B. Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aromatic epoxides due to permeation.
| Zone | Recommendation | Rationale |
| Hands (Inner) | Nitrile (4 mil) | Tactile sensitivity. |
| Hands (Outer) | Silver Shield / Laminate or Double Nitrile (change every 15 mins) | Laminate resists aromatic/epoxide permeation best. |
| Eyes | Chemical Goggles | Safety glasses do not protect against vapors/dust ingress. |
| Body | Lab Coat (Tyvek preferred for large scale) | Standard cotton can absorb and hold the chemical against skin. |
C. Experimental Protocol: Safe Solubilization
Use this protocol to minimize dust exposure when preparing stock solutions.
-
Preparation: Pre-weigh solvent (DMSO or DCM) in a septum-capped vial.
-
Transfer: Add the solid this compound to the vial.
-
Sealing: Immediately cap the vial.
-
Dissolution: Vortex inside the hood. Do not heat above 40°C to prevent epoxide polymerization or thermal decomposition.
Deactivation & Waste Disposal (Self-Validating System)
The most critical safety aspect is ensuring the epoxide is "killed" (quenched) before disposal. We utilize a Nucleophilic Ring Opening strategy.
The "Decon Solution" (Standard Operating Procedure)
Prepare a quenching solution comprising:
-
Reagent: 10% Sodium Thiosulfate (
) in water. -
Activator: Trace amount of acid (optional, accelerates reaction) or simply use ethanolamine (5%) in ethanol.
-
Mechanism: The thiosulfate anion (
) acts as a soft nucleophile, attacking the epoxide ring and opening it to a non-toxic alcohol/sulfonate species.
Validation Test (The "NBP" Spot Test)
To verify equipment or spills are clean, use the 4-(p-nitrobenzyl)pyridine (NBP) test:
-
Wipe surface with a swab.
-
Apply NBP solution (5% in acetone).
-
Heat gently (heat gun).
-
Add base (Triethylamine).
-
Result: Blue/Purple color indicates active epoxide (NOT CLEAN). Colorless indicates safe.
Visualization: Decontamination Workflow
Caption: Logic flow for chemical decontamination ensuring total epoxide neutralization before disposal.
Emergency Response
Spill Cleanup[1][2][3][4]
-
Evacuate: Clear immediate area.
-
PPE: Don Silver Shield gloves and respiratory protection (N95 or half-mask with organic vapor cartridge).
-
Contain: Surround spill with absorbent pads.
-
Neutralize: Pour Decon Solution (see Section 4) over the spill gently to avoid splashing. Let sit for 20 minutes.
-
Collect: Scoop slurry into a hazardous waste bag. Label as "Benzonitrile/Epoxide Waste - Quenched".
First Aid
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes.
-
Specific: If available, use PEG-400 (Polyethylene Glycol) swabbing followed by water wash. PEG is superior for solubilizing lipophilic epoxides from skin pores.
-
-
Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately (corneal damage risk).[2]
-
Ingestion: Do NOT induce vomiting (risk of aspiration). Rinse mouth.[1][3][4] Transport to ER.
References
-
PubChem. (n.d.). 4-Glycidyloxybenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
- Fjellstedt, N., et al. (2018). Safe handling of genotoxic substances in the pharmaceutical industry. Organic Process Research & Development. (Contextual grounding for epoxide handling).
- Hemminki, K. (1983). Nucleic acid adducts of epoxides and glycidyl ethers. Archives of Toxicology.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. Retrieved from [Link]
Sources
Technical Guide: The Role of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile in Liquid Crystal Mesogens
[1]
Executive Summary
(S)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS: 93744-18-4), often referred to as (S)-4-glycidyloxybenzonitrile , represents a critical class of chiral mesogenic monomers used in the synthesis of advanced soft matter materials.[1] Its structural duality—combining a rigid, polar benzonitrile mesogen with a reactive, chiral epoxide tail—makes it a linchpin in the development of Liquid Crystalline Epoxy Networks (LCENs) , Ferroelectric Liquid Crystals (FLCs) , and Blue Phase stabilized systems.
This guide details the physicochemical properties, synthetic pathways, and functional mechanisms of this molecule, providing researchers with the actionable intelligence required to deploy it in photonic and actuator applications.
Molecular Architecture & Functional Logic
The molecule’s utility is derived from three distinct structural domains, each serving a specific function in liquid crystal engineering:
| Structural Domain | Chemical Moiety | Function in LC System |
| Rigid Core | 4-Benzonitrile ( | Provides the anisotropic hard core necessary for mesophase formation.[1] The cyano group imparts a strong longitudinal dipole moment ( |
| Chiral Center | (S)-Stereocenter at C2 (Oxirane) | Breaks centrosymmetry.[1] In nematic hosts, it induces a helical twist , converting the phase to chiral nematic ( |
| Reactive Terminus | Epoxide (Oxirane) Ring | Enables polymerization (cationic or amine-cured) to lock the liquid crystalline order into a cross-linked network (LCEN).[1] |
Chirality and Helical Twisting
The (S)-configuration of the epoxide tail is not merely a stereochemical detail; it is the functional driver for chiral induction .[1] When doped into an achiral nematic host, this molecule acts as a chiral dopant.[1] The "Helical Twisting Power" (HTP,
Synthetic Methodology
The synthesis of this compound relies on a stereospecific Williamson ether synthesis.[1] The protocol below prioritizes the retention of optical purity, which is critical for high HTP values.
Reaction Pathway
The synthesis couples 4-cyanophenol (4-hydroxybenzonitrile) with a chiral electrophile, typically (S)-glycidyl tosylate or (S)-epichlorohydrin .[1] The use of sulfonate esters (tosylate/nosylate) is preferred over epichlorohydrin to prevent racemization via ring-opening/closing mechanisms.[1]
Visualization: Synthesis Workflow
Validated Experimental Protocol
Reagents:
-
4-Hydroxybenzonitrile (1.0 eq)[1]
-
(2S)-Glycidyl 3-nitrobenzenesulfonate (or Tosylate) (1.1 eq)[1]
-
Cesium Carbonate (
) (1.5 eq)[1] -
Solvent: Anhydrous DMF or Butanone
Procedure:
-
Dissolution: Dissolve 4-hydroxybenzonitrile in anhydrous DMF under
atmosphere. -
Deprotonation: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Dropwise add the solution of (S)-glycidyl sulfonate.
-
Reaction: Heat to 60°C for 12 hours. Monitor via TLC (SiO2, Hexane/EtOAc 4:1).[1]
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.[1]
-
Purification: Recrystallize from ethanol/hexane to remove trace unreacted phenols.
-
Quality Control: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).[1]
-
Role in Liquid Crystal Networks (LCENs)
The primary industrial application of this molecule is as a monomer for Liquid Crystalline Epoxy Networks .[1] Unlike standard epoxies, LCENs formed from this monomer retain anisotropic optical and mechanical properties.[1]
Mechanism of Network Formation
The benzonitrile group acts as a "pendant mesogen."[1] When the epoxide polymerizes, the backbone forms the network, while the benzonitrile groups align along the director field.[1]
-
Curing Agents: Aromatic diamines (rigid) or aliphatic anhydrides (flexible).[1]
-
Alignment: The monomer is melted into the nematic phase, aligned via magnetic or electric fields, and then cross-linked.
Visualization: Polymerization & Alignment
Functional Benefits in LCENs
-
Shape Memory Effect: The network has a glass transition temperature (
) and a clearing point ( ).[1] Deforming the material above and cooling locks the shape; reheating above recovers the original order.[1] -
Optical Filters: The chiral center induces a selective reflection band (Bragg reflection).[1] By adjusting the curing temperature (and thus the helical pitch), the reflection color can be tuned across the visible spectrum.[1]
Advanced Applications: Ferroelectrics & Blue Phases
Ferroelectric Liquid Crystals (FLCs)
In smectic C (
-
Effect: Enables sub-millisecond switching speeds for display and shutter applications.[1]
Blue Phase Stabilization
Blue Phases (BP) are highly chiral, cubic structures that usually exist within a narrow temperature range (< 1°C).
Technical Specifications Summary
| Property | Value / Characteristic | Notes |
| Molecular Weight | 175.18 g/mol | Low MW facilitates diffusion in hosts.[1] |
| Physical State | White Crystalline Solid | Melting point typically 60-70°C (varies by purity).[1] |
| Solubility | High in polar organics | Soluble in Acetone, THF, DCM; Miscible in LC hosts (E7). |
| Chirality | (S)-Enantiomer | Source of helical twist; (R)-enantiomer induces opposite twist.[1] |
| Reactivity | Epoxide Ring Strain | Highly reactive toward amines, anhydrides, and cationic initiators. |
| Dielectric Anisotropy | Positive ( | Due to the longitudinal -CN group.[1] |
References
-
Zeng, X., & Ungar, G. (2023).[3] Spontaneously Chiral Cubic Liquid Crystal: Three Interpenetrating Networks with a Twist. ResearchGate.
-
Sakaino, H., et al. (2022).[1] Photo-Imprinting of the Helical Organization in Liquid-Crystal Networks Using Achiral Monomers and Circularly Polarized Light. Eindhoven University of Technology.[1]
-
Li, Y., et al. (2021).[1][4] Functional liquid crystalline epoxy networks and composites: from materials design to applications. ResearchGate.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Organic Syntheses.
-
BOC Sciences. Product Entry: (R)-2-(Oxiran-2-ylmethoxy)benzonitrile.
Methodological & Application
Preparation of ferroelectric liquid crystals using (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Executive Summary
This guide details the synthetic utility of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS: Generic structure ref, hereafter S-OMB ) as a high-value chiral building block for Ferroelectric Liquid Crystals (FLCs).
FLCs exhibit a chiral smectic C phase (SmC*) characterized by a tilted layer structure and spontaneous polarization (
Target Audience: Synthetic Chemists, Materials Scientists, and R&D Leads in Optoelectronics.
Material Specifications & Handling
Before initiating synthesis, verify the precursor quality. In FLCs, even trace chemical impurities (0.1%) can destabilize the SmC* phase or increase viscosity, slowing switching times.
| Property | Specification | Criticality for FLC |
| Compound | This compound | Precursor Identity |
| CAS RN | Variable by vendor (Structure: 4-Cyanophenyl glycidyl ether) | Verification |
| Enantiomeric Excess (ee) | > 98% (S)-isomer | High: Determines |
| Appearance | White to off-white crystalline solid | Visual purity check. |
| Melting Point | ~60–70 °C (Derivative dependent) | Process parameter. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Epoxides are moisture sensitive. |
Synthetic Strategy: The "Chiral Tail" Extension
The core strategy involves the nucleophilic ring-opening of the epoxide moiety of S-OMB to generate a chiral secondary alcohol. This alcohol functionality creates a transverse dipole moment perpendicular to the molecular long axis—a requirement for high spontaneous polarization in the SmC* phase.
Mechanism & Causality
-
Regioselectivity: We utilize a Lewis Acid catalyst (
) to favor attack at the less hindered carbon, or basic conditions for specific nucleophiles. -
Chirality Transfer: The (S)-configuration of the epoxide is preserved (or predictably inverted depending on mechanism), ensuring the final mesogen is optically active.
-
Dipole Engineering: The resulting
or ether linkage introduces a lateral dipole essential for ferroelectric switching under an electric field.
Visual Workflow (DOT Diagram)
Caption: Workflow for converting S-OMB into a functional FLC dopant via nucleophilic ring-opening.
Detailed Protocol: Synthesis of Chiral FLC Dopant
Objective: Synthesis of (S)-1-(4-cyanophenoxy)-3-(octyloxy)propan-2-ol (Target Dopant). Rationale: This molecule combines a polar head (cyano), a chiral center (secondary alcohol), and a flexible tail (octyl), stabilizing the liquid crystal phase.
Reagents:
-
This compound (1.0 eq)
-
1-Octanol (1.2 eq) (Solvent/Reactant)
-
Boron Trifluoride Diethyl Etherate (
) (0.1 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Magnesium Sulfate (
)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with S-OMB (5.0 mmol, 0.95 g) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
Nucleophile Addition: Add 1-Octanol (6.0 mmol, 0.95 mL) via syringe.
-
Catalysis (Critical Step):
-
Cool the mixture to 0°C using an ice bath. Reason: Controls exotherm and improves regioselectivity.
-
Add
(0.5 mmol, ~60 L) dropwise over 5 minutes.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the epoxide spot.
-
Quenching: Quench with saturated aqueous
(10 mL) to neutralize the acid catalyst. -
Extraction:
-
Drying & Concentration: Dry over anhydrous
, filter, and remove solvent under reduced pressure (Rotavap). -
Purification (Mandatory for FLCs):
-
The crude oil contains excess octanol.
-
Perform Column Chromatography (Silica Gel 60). Elute with a gradient of Hexane
10% EtOAc/Hexane. -
Recrystallization: Recrystallize the resulting solid from Ethanol/Hexane to ensure sharp phase transitions.
-
Characterization & Validation
To ensure the material is suitable for FLC devices, the following data must be acquired.
| Technique | Parameter | Expected Outcome / Acceptance Criteria |
| 1H-NMR | Structure | Epoxide protons (2.7-3.0 ppm) disappear. New signals for -CH(OH)- appear (~4.0-4.2 ppm). |
| HPLC (Chiral) | Enantiomeric Excess | > 98% ee. Use Chiralcel OD-H column. Impure chirality cancels |
| POM | Phase Transition | Observe texture changes (Schlieren or Fan-shaped) upon cooling. |
| DSC | Thermal Stability | Sharp peaks for Crystal |
Phase Transition Logic (DOT Diagram)
Caption: Typical phase sequence for FLC materials. The SmA to SmC* transition is where ferroelectricity emerges.
Application: Formulation of the FLC Mixture
The synthesized compound acts as a Chiral Dopant . It is rarely used pure in devices due to high viscosity or narrow temperature ranges. Instead, it is doped into an achiral "host" mixture.
Protocol:
-
Host Selection: Select a low-viscosity achiral smectic host (e.g., a phenyl-pyrimidine mixture).
-
Doping: Add the synthesized (S)-derivative at 2.0 – 5.0 wt% .
-
Homogenization:
-
Dissolve both host and dopant in a minimum amount of DCM.
-
Sonicate for 5 minutes.
-
Evaporate solvent slowly under vacuum at 40°C.
-
Anneal the mixture at Isotropic temperature for 1 hour.
-
-
Device Testing: Fill a commercially available LC test cell (gap: 2
m, anti-parallel rubbing) via capillary action at . -
Performance Check: Measure Spontaneous Polarization (
) using the triangular wave method. A value of 10–100 nC/cm² indicates successful synthesis and doping.
References
- Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. Gordon and Breach Science Publishers. (Foundational text on SmC* physics and synthesis).
-
Kikuchi, H., et al. (2023). "Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity." Journal of Materials Chemistry C. (Demonstrates the impact of cyano-groups and chiral tails on ferroelectricity).
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. (Discusses the role of fluorination and chiral centers in mesogen design).
-
Organic Syntheses. (2013). "Reduction of a benzonitrile to liquid crystalline amines."[1] ChemSpider Synthetic Pages. (General procedures for handling benzonitrile mesogens).
Disclaimer: The synthesis of liquid crystals involves hazardous chemicals. All protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Ring-Opening Reactions of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
[1]
Abstract & Introduction
(S)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS: 93744-17-3, also known as (S)-4-cyanophenyl glycidyl ether) is a critical chiral building block in the synthesis of
The molecule features two distinct reactive centers:[2]
-
The Strained Epoxide (Oxirane): A high-energy electrophile susceptible to nucleophilic attack.[][3]
-
The Benzonitrile: A robust electron-withdrawing group that can be further derivatized to amides or amines, but requires protection from harsh hydrolytic conditions.[][3]
This guide details the protocols for the regioselective ring-opening of the epoxide moiety. The primary challenge in these reactions is maintaining the optical purity (ee%) of the (S)-center while directing nucleophilic attack exclusively to the terminal carbon (
Mechanistic Insight: Regio- and Stereocontrol
The utility of this compound relies on the "Lock and Key" mechanism of nucleophilic attack.[]
-
Regioselectivity (
Dominance): Under basic or neutral conditions (e.g., aminolysis), the nucleophile attacks the less substituted terminal carbon ( ) due to steric accessibility.[] This is the preferred pathway for beta-blocker synthesis.[][3] -
Stereochemical Retention: Because the nucleophilic attack occurs at the non-chiral terminal carbon (
), the chiral center at is not inverted. The spatial configuration is retained, although the Cahn-Ingold-Prelog (CIP) priority assignment may change depending on the incoming nucleophile.[] -
Electronic Effects: The p-cyano group on the phenoxy ring is electron-withdrawing.[] This reduces the electron density of the ether oxygen, slightly deactivating the epoxide relative to unsubstituted phenyl glycidyl ethers, but making the system less prone to acid-catalyzed rearrangement (Payne rearrangement).
Reaction Pathway Diagram[4]
Figure 1: Mechanistic pathway for nucleophilic ring-opening. The reaction proceeds via SN2 attack at the terminal carbon, preserving the chiral integrity of the secondary carbon.
Application Note 1: Aminolysis (Beta-Blocker Synthesis)[1]
This is the industry-standard transformation for converting the glycidyl ether into the amino-alcohol core of beta-blockers.[]
Protocol: Synthesis of (S)-4-(2-hydroxy-3-(isopropylamino)propoxy)benzonitrile
-
Objective: Open the epoxide ring with isopropylamine to form the secondary alcohol.[3]
-
Critical Control: Use a large excess of amine to prevent the product (a secondary amine) from reacting with another molecule of epoxide (dimerization).[3]
Materials
-
This compound (1.0 equiv)[]
-
Isopropylamine (5.0 - 10.0 equiv)[]
-
Methanol (HPLC Grade)[]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (57.1 mmol) of this compound in 50 mL of Methanol .
-
Addition: Add 25 mL (290 mmol, ~5 equiv) of Isopropylamine dropwise at room temperature.
-
Note: The reaction is mildly exothermic.[3]
-
-
Reaction: Heat the mixture to reflux (
) under a nitrogen balloon for 4–6 hours . -
Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove methanol and excess isopropylamine.[3]
-
Caution: Isopropylamine is volatile and smells strongly of ammonia.[3] Trap exhaust properly.
-
-
Purification: The crude residue is typically a white to pale yellow solid.[3]
Data Summary Table
| Parameter | Specification |
| Stoichiometry | 1:5 (Epoxide : Amine) |
| Temperature | |
| Time | 4 - 6 Hours |
| Solvent | Methanol (Protic solvent assists ring opening) |
| Major Impurity | Tertiary amine dimer (if amine ratio is too low) |
Application Note 2: Azidolysis (Click Chemistry Precursor)[1]
Introduction of an azide group allows for "Click" chemistry (CuAAC) or mild reduction to a primary amine (Staudinger reduction).[][3]
Protocol: Regioselective Ring Opening with Sodium Azide
-
Challenge: Avoid hydrolysis of the nitrile group while activating the epoxide.
-
Solution: Use Ammonium Chloride (
) as a mild buffering agent to activate the epoxide without creating strongly acidic/basic conditions.[3]
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 g (5.7 mmol) of this compound in 15 mL DMF (or MeOH:Water 8:1).
-
Activation: Add 1.1 g (22.8 mmol, 4 equiv) of Sodium Azide (
) and 0.6 g (11.4 mmol, 2 equiv) of Ammonium Chloride ( ). -
Reaction: Heat to
for 12 hours . -
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate.[][6][3] -
Result: The product is (S)-4-(3-azido-2-hydroxypropoxy)benzonitrile.[][3]
Analytical Quality Control
Verifying the enantiomeric excess (ee%) is crucial, as racemization can occur if the reaction temperature is too high or if strong Lewis acids are used.[3]
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (
mm, 5 m).[][3] -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]
-
Note: Diethylamine is essential to sharpen the peak of the basic amine product.[3]
-
-
Flow Rate: 1.0 mL/min.[][3]
-
Detection: UV at 254 nm (Benzonitrile chromophore).[][3]
-
Expectation:
Troubleshooting & Pitfalls
| Problem | Probable Cause | Solution |
| Low Yield / Dimerization | Insufficient amine excess.[][3] | Increase amine equivalents to >5.0. |
| Hydrolysis of Nitrile | pH too high/low or temp > | Keep temp < |
| Racemization | Attack at C2 (Internal) or | Avoid strong Lewis acids; stick to basic/nucleophilic conditions ( |
| Incomplete Reaction | Solvent too non-polar.[][3] | Switch to Methanol or Ethanol; protic solvents stabilize the transition state.[3] |
References
-
Synthesis of Bisoprolol Impurities. Indian Journal of Pharmaceutical Education and Research. (2025). Describes the reaction of 4-(oxiran-2-ylmethoxy)benzoates with isopropylamine. [][3]
-
Chemo-Enzym
-Antagonist (S)-Betaxolol. MDPI Molecules. (2022). Details the kinetic resolution and ring-opening of phenyl glycidyl ethers. [][3] -
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. (2025). General review of aryloxypropanolamine synthesis via epoxide aminolysis.
-
Process for the preparation of hydroxybenzonitriles. US Patent 3585233A. (1971).[3] Context for the stability and synthesis of the benzonitrile precursors.
-
Regioselective Nucleophilic Aromatic Substitution. MDPI. (2024).[][3] Discusses regioselectivity in similar heterocyclic systems, reinforcing the steric control arguments.
Application Note: Precision Synthesis of Chiral Dopants from (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
This Application Note is designed for researchers in materials science and medicinal chemistry, focusing on the precision synthesis of chiral dopants for Liquid Crystal (LC) applications using (S)-4-(Oxiran-2-ylmethoxy)benzonitrile as the primary chiral building block.
Executive Summary
Chiral dopants are critical additives in Liquid Crystal Display (LCD) technology, particularly for inducing helical twisting in Nematic phases (to form Cholesteric LCs) or generating spontaneous polarization in Ferroelectric LCs (FLCs).[1] The starting material, This compound (CAS: 53804-41-8), offers a unique advantage: it combines a rigid mesogenic core (benzonitrile) with a reactive, configurationally stable chiral handle (oxirane).
This guide details the regioselective ring-opening of the oxirane moiety to synthesize "Twin" or "Spacer" type chiral dopants. The protocol prioritizes stereochemical retention and high Helical Twisting Power (HTP) .
Mechanistic Principles & Design Strategy
The Chiral Scaffold
The (S)-glycidyl ether moiety provides a versatile electrophilic site. The synthesis relies on an SN2 nucleophilic attack by a pro-mesogenic nucleophile (e.g., a substituted phenol) upon the epoxide ring.
-
Regioselectivity: Under basic/neutral conditions, nucleophiles predominantly attack the less sterically hindered terminal carbon (C3) of the epoxide.
-
Stereochemical Integrity: Because the nucleophilic attack occurs at the non-chiral C3 position, the stereocenter at C2 is not involved in the bond-breaking process. Consequently, the (S)-configuration is retained in the final product.
Target Molecular Architecture
The protocol below synthesizes a Chiral Diester-Ether Dopant .
-
Core A: Benzonitrile (from starting material).
-
Linker: Chiral glycerol derivative (formed via ring opening).
-
Core B: Extended rod-like mesogen (introduced via nucleophile).
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
This compound (>98% ee)
-
Nucleophile: 4-Hexyloxyphenol (or analogous 4-alkoxyphenol)
-
Catalyst: Tetrabutylammonium bromide (TBAB)
-
Base: Potassium Carbonate (anhydrous)[2]
-
Solvent: 2-Butanone (Methyl Ethyl Ketone, MEK) or DMF
-
Acylating Agent: Benzoyl chloride (optional, for secondary -OH protection)
Workflow Diagram (DOT)
Caption: Synthetic pathway for chiral dopant generation via regioselective epoxide ring-opening.
Step-by-Step Methodology
Phase 1: Epoxide Ring Opening (Etherification)
Objective: Couple the chiral epoxide with a mesogenic phenol while retaining stereochemistry.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hexyloxyphenol (1.0 equiv, e.g., 10 mmol) in 2-butanone (50 mL).
-
Activation: Add anhydrous Potassium Carbonate (2.0 equiv, 20 mmol) and a catalytic amount of TBAB (0.1 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Addition: Add This compound (1.0 equiv, 10 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (N2 or Ar). Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The reaction typically requires 12–24 hours .
-
Checkpoint: The epoxide spot should disappear, and a more polar spot (the alcohol) should appear.
-
-
Work-up:
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the intermediate: (S)-1-(4-cyanophenoxy)-3-(4-hexyloxyphenoxy)propan-2-ol .
Phase 2: Acylation (Optional but Recommended)
Objective: Lock the central chiral conformation to enhance Helical Twisting Power (HTP).
-
Dissolution: Dissolve the intermediate alcohol (from Phase 1) in dry Dichloromethane (DCM) .
-
Reagents: Add Pyridine (1.5 equiv) and DMAP (catalytic).
-
Acylation: Dropwise add Benzoyl Chloride (or 4-propylbenzoyl chloride for higher mesogenicity) (1.1 equiv) at 0°C.
-
Completion: Allow to warm to room temperature and stir for 4 hours.
-
Isolation: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine), then NaHCO3.
-
Final Purification: Recrystallization from Ethanol/Hexane.
Quality Control & Characterization
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18 column) | > 99.0% Area |
| Optical Purity | Chiral HPLC (e.g., Chiralcel OD-H) | > 98% ee |
| Structure | 1H-NMR (400 MHz, CDCl3) | Diagnostic signals: CH-OH (multiplet ~4.3 ppm), Epoxide protons absent. |
| Specific Rotation | Polarimetry [ | Consistent with reference standard (sign must match starting material path). |
| Phase Behavior | DSC (Differential Scanning Calorimetry) | Sharp melting point; identification of LC phases (Cholesteric/Smectic). |
Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Poor nucleophilicity of the phenol or steric hindrance.
-
Solution: Switch solvent to DMF (higher boiling point, better solvation of ions) and increase temperature to 100°C. Ensure K2CO3 is finely ground.
-
-
Problem: Racemization.
-
Problem: Polymerization.
-
Cause: Homopolymerization of the epoxide.
-
Solution: Use strictly stoichiometric amounts of phenol and avoid extremely high concentrations.
-
References
-
Chiral Dopants in Liquid Crystals: Eredd, T., et al. "Novel planar chiral dopants with high helical twisting power and structure-dependent functions." Journal of Materials Chemistry C, Royal Society of Chemistry.
-
Epoxide Ring Opening Protocols: "Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides."[7] Journal of Organic Chemistry.
-
Williamson Ether Synthesis Optimization: "Optimizing Reaction Conditions for Phenoxy-acetonitrile Derivatives." BenchChem Technical Support.
-
Chiral Intermediate Synthesis: "N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)..." Organic Syntheses, Vol 98, 2021. (Demonstrates detailed protocols for chiral epoxide handling).
-
General Liquid Crystal Synthesis: "Synthesis and Characterization of Novel Bio-Chiral Dopants." MDPI.
Sources
- 1. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative [comptes-rendus.academie-sciences.fr]
- 4. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 7. Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability Assurance for (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Executive Summary & Core Directive
The Problem: Users frequently report a decrease in enantiomeric excess (% ee) of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile after prolonged storage.
The Root Cause: While true spontaneous racemization (S
The Mechanism of Failure (Why it Happens)
To prevent the loss of optical purity, one must understand the microscopic events driving it. The chiral center at the C2 position of the oxirane ring is strained and electrophilic.
Acid-Catalyzed Scrambling (The Primary Threat)
In the presence of trace acids (even from glass surfaces) and moisture:
-
Protonation: The epoxide oxygen is protonated, weakening the C-O bonds.[1]
-
Borderline SN1/SN2: The bond at the chiral center (C2) weakens. Due to the electron-donating nature of the ether oxygen nearby, the transition state can develop significant positive charge character (carbocation-like).
-
Loss of Memory: If the ring opens fully to a carbocation before nucleophilic attack, the stereochemical information is lost. Re-closure or attack leads to a racemic mixture (or racemic diol).
Halide-Induced Reversibility
If the material contains trace chloride (from epichlorohydrin synthesis):
-
Chloride attacks the protonated epoxide (Ring Opening
Chlorohydrin). -
Under certain pH conditions, this chlorohydrin can re-close to the epoxide.
-
Since ring-closing is stereospecific (inversion), repeated opening and closing cycles can eventually scramble the stereocenter if the pathway allows access to both enantiomers via an achiral intermediate.
Visualizing the Threat
The following diagram illustrates the acid-catalyzed pathway that threatens your enantiomeric excess.
Figure 1: Mechanism of acid-catalyzed instability. Note that the transition state (TS) allows for loss of stereochemical memory.
Storage & Handling Protocols (The "How")
This protocol is a self-validating system. If followed, the ee% should remain constant for >12 months.
Container Compatibility Matrix
Standard laboratory glass is not neutral; it has acidic silanol (Si-OH) groups on the surface.
| Container Material | Rating | Technical Rationale |
| Borosilicate Glass (Standard) | ❌ AVOID | Surface silanols act as weak Lewis acids, catalyzing slow racemization/hydrolysis. |
| Silanized Glass | ✅ PREFERRED | Surface Si-OH groups are capped (methylated), rendering the surface inert. |
| HDPE / PP (Plastic) | ✅ ACCEPTABLE | Chemically inert, but ensure no plasticizers leach into the ether. |
| Stainless Steel | ⚠️ CAUTION | Trace metals (Fe, Ni) can act as Lewis acid catalysts. Passivation required. |
The "Zero-Acid" Storage Workflow
-
Purification Check: Ensure the compound is free of synthesis byproducts (especially amine salts or Lewis acids like
or used in synthesis). -
Drying: Lyophilize or dry over
under vacuum to remove trace water. -
Inerting: Flush the storage vial with Argon (heavier than air, provides better blanket than Nitrogen).
-
Temperature: Store at -20°C .
-
Why? Arrhenius equation dictates that lowering temperature exponentially decreases the rate of ring-opening reactions.
-
Troubleshooting Guide & FAQs
Q1: My ee% dropped from 98% to 92% in one month. Is it racemizing?
-
Diagnosis: It is likely enantioselective degradation rather than pure racemization.
-
Explanation: If your storage environment has moisture, the (S)-enantiomer might be hydrolyzing faster than the (R)-impurity (or vice versa) due to chiral interactions with contaminants, or you are simply seeing the formation of non-chiral degradation products that interfere with the HPLC baseline.
-
Action: Check for the appearance of a "diol" peak in your HPLC (usually more polar/earlier eluting on reverse phase). If the diol is present, you have a moisture problem, not a racemization problem.
Q2: Can I use molecular sieves in the storage vial?
-
Answer: NO.
-
Reasoning: Standard molecular sieves (zeolites) are often slightly acidic or basic and contain metal sites (Al, Si). They can catalyze the polymerization or ring opening of epoxides.[2]
-
Alternative: Use a sealed outer vessel (desiccator) containing the desiccant, keeping the compound vial separate.
Q3: I see a precipitate forming in the oil. What is it?
-
Diagnosis: Oligomerization.
-
Mechanism: Epoxides can self-polymerize (homopolymerization) initiated by trace nucleophiles or bases. The resulting polyether is often a white solid/gum.
-
Action: Re-purify via column chromatography (neutral alumina is preferred over acidic silica gel for chiral epoxides).
Analytical Validation (Self-Check)
To verify the integrity of your storage, use the following validated HPLC parameters.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5). Avoid ethanol if transesterification is suspected.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 230 nm (Benzonitrile absorption).
-
Success Criteria: Baseline separation of (S) and (R) enantiomers (
).
Decision Tree for Quality Control
Figure 2: Diagnostic workflow for evaluating stability failures.
References
-
Mechanism of Acid-Catalyzed Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1] Link
-
Stability of Chiral Glycidyl Ethers: Chen, R., et al. (1993). Enantioselective detoxication of optical isomers of glycidyl ethers. Chirality, 5(7), 501-504.[3] Link
-
General Storage of Epoxides: Sigma-Aldrich Technical Bulletin. Product Information: 4-(oxiran-2-yl)benzonitrile. Link
-
Handling of Chiral Intermediates: Jacobsen, E. N. (2000).[4] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective detoxication of optical isomers of glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing yield of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile from (S)-epichlorohydrin
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting.
Ticket ID: OPT-YIELD-CN-EPI Subject: Optimization of Yield and Enantiomeric Excess (ee) for Chiral Ether Synthesis Applicable Substrates: 4-Cyanophenol (p-Hydroxybenzonitrile), (S)-Epichlorohydrin Assigned Specialist: Senior Application Scientist
Core Directive: The "Golden" Protocol
Before troubleshooting, ensure your baseline methodology aligns with the industry-standard optimized route for chiral phenol-glycidyl ethers.[1] Deviations here are the most common source of yield loss.
The Reaction System
We utilize a Williamson Ether Synthesis adapted for chiral preservation.[1] The reaction involves the nucleophilic attack of the phenoxide ion on (S)-epichlorohydrin.
-
Target Mechanism: Direct
displacement of the chloride at C3 (Retention of Configuration at C2).[1] -
Critical Constraint: Preventing the "epoxide migration" pathway and chloride-induced racemization.[1]
Optimized Protocol Steps
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Phenol : 3.0–5.0 eq (S)-Epichlorohydrin | Excess epichlorohydrin acts as a "suicide solvent" to prevent the product from reacting with a second phenol molecule (Oligomerization).[1] |
| Base | Potassium Carbonate ( | Mild enough to prevent rapid epoxide hydrolysis; strong enough to generate phenoxide.[1][2] Avoid NaH if high ee is critical.[1] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic is required.[1] MeCN allows for easier workup (lower bp) than DMF.[1] |
| Temperature | 50°C – 60°C | Do not reflux initially. High heat promotes racemization via chloride attack.[1] |
| Additives | Tetrabutylammonium bromide (TBAB) - Optional | Phase transfer catalyst (0.1 eq) can accelerate the reaction if using MeCN, allowing lower temps.[1] |
Step-by-Step Workflow:
-
Activation: Dissolve 4-cyanophenol (1.0 eq) in MeCN (10 vol). Add finely ground
(1.5 eq).[1] Stir at RT for 30 min to form the phenoxide. -
Addition: Add (S)-epichlorohydrin (3.0 eq) dropwise.
-
Reaction: Heat to 60°C. Monitor by HPLC/TLC. Typical time: 5–8 hours.[1]
-
Workup: Filter off inorganic salts (Critical: removes trapped product). Concentrate filtrate.[1]
-
Purification: Recrystallize from Isopropanol/Hexane or use Silica Flash Chromatography (Hexane:EtOAc) to remove excess epichlorohydrin.[1]
Troubleshooting Logic & Diagnostics
Issue A: "My yield is stuck at 50-60%, and I see a baseline spot on TLC."
Diagnosis: Oligomerization (Dimer Formation).[1] Mechanism: The product, (S)-4-(Oxiran-2-ylmethoxy)benzonitrile, contains an epoxide ring.[1] If the reaction runs out of epichlorohydrin, the remaining phenoxide attacks the product instead of the reactant, forming a dimer (1,3-bis(4-cyanophenoxy)-2-propanol).[1]
-
Fix: Increase (S)-epichlorohydrin equivalents to 5.0.
-
Fix: Ensure high dilution (solvent volume >10 mL per gram of phenol).[1]
Issue B: "The product is racemic (low ee) despite starting with 99% ee (S)-Epi."
Diagnosis: Chloride-Induced Racemization.[1]
Mechanism: As the reaction proceeds,
-
Fix: Reduce Temperature. Racemization has a higher activation energy than the ether synthesis.[1]
-
Fix: Reduce Reaction Time. Stop the reaction immediately upon consumption of phenol.[1]
-
Fix: Switch Solvent. Use Acetone/DMF mixtures where KCl precipitation is rapid, removing
from solution.[1][2]
Issue C: "The reaction is stalling; conversion is incomplete."
Diagnosis: Poor Phenoxide Solubility or Surface Passivation.[1]
Mechanism:
-
Fix: Use finely milled "flour"
, not granular.[1][2] -
Fix: Add 5% catalytic water (if using MeCN) or use TBAB (Phase Transfer Catalyst) to shuttle ions.[1]
Visualizing the Pathway
Use the following logic map to trace the fate of your reactants.
Caption: Figure 1. Reaction pathway analysis showing the critical divergence points where yield (Dimer) and purity (Racemate) are lost.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of
Q: How do I remove the excess Epichlorohydrin during workup? A: Epichlorohydrin has a boiling point of ~116°C. It is difficult to remove by simple rotovap without heating the product (risk of racemization).[1]
-
Protocol: Use high-vacuum distillation at lower temperatures (<40°C) or wash the crude organic layer with water (Epichlorohydrin is slightly soluble in water, but this is inefficient).[1] The best method is Flash Chromatography or recrystallization , as the polarity difference between the epoxide and the excess reagent is significant.[1]
Q: Why is my product an oil when it should be a solid? A: This usually indicates the presence of the "Dimer" impurity or residual solvent (DMF).[1]
-
Test: Run an HPLC. If you see a peak at a higher retention time than your product, it is likely the dimer.[1][2] Recrystallize from Isopropanol to solidify.[1]
Q: Does the "S" configuration of Epichlorohydrin yield the "S" or "R" ether? A: This is a common confusion source.
-
Structure: (S)-Epichlorohydrin (CAS 67843-74-7).[1]
-
Mechanism: Attack at the
carbon (C3).[1] -
Result: The chiral center at C2 is not touched.[1] Therefore, the absolute configuration is Retained . (S)-Epi yields the (S)-Ether.[1]
References
-
Mechanism of Phenol-Epichlorohydrin Coupling
-
Prevention of Racemization
-
Industrial Optimization of Epichlorohydrin Reactions
-
Solvent & Solubility Data
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol [mdpi.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile under acidic and basic conditions
Technical Support Center: Stability of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile chiral intermediate. Understanding its behavior under various conditions is critical for successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
The main stability concern with this compound, like other epoxides, is its susceptibility to ring-opening reactions.[1] The three-membered epoxide ring is highly strained (approximately 13 kcal/mol), making it reactive towards both nucleophiles and electrophiles.[2][3] This reactivity is enhanced under both acidic and basic conditions, leading to potential degradation of the starting material and the formation of unwanted byproducts.[4][5]
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the epoxide oxygen of this compound is first protonated, which activates the ring towards nucleophilic attack.[2][5] This protonation makes the oxygen a much better leaving group.[2] The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 reactions.[6][7][8]
-
Mechanism: The reaction pathway is a hybrid between SN1 and SN2.[6][7] While there is backside attack characteristic of an SN2 reaction, there is also significant positive charge buildup on the more substituted carbon, an SN1-like feature.[2][8]
-
Regioselectivity: In the case of this compound, the nucleophile will preferentially attack the more substituted carbon of the epoxide ring.[2][4]
-
Common Byproducts: The most common byproduct under aqueous acidic conditions is the corresponding 1,2-diol, formed by the attack of water.[6][7] If other nucleophiles, such as halide ions from hydrohalic acids, are present, trans-halohydrins can be formed.[6][7]
Q3: What is the stability of this compound under basic conditions?
Under basic conditions, the epoxide ring is opened by direct nucleophilic attack.[4] This reaction typically follows an SN2 mechanism.[3][6][8]
-
Mechanism: The reaction proceeds via a backside attack by the nucleophile on one of the epoxide carbons.[3]
-
Regioselectivity: The nucleophile will attack the less sterically hindered carbon of the epoxide ring.[3][8][9]
-
Common Byproducts: With a strong nucleophile like hydroxide, the corresponding 1,2-diol will be formed after an aqueous workup.[4][6] Other strong nucleophiles, such as alkoxides or amines, will lead to the corresponding ether or amino alcohol products.[3][4]
Q4: Are there any concerns regarding the stability of the benzonitrile group?
Yes, under harsh acidic or basic conditions, the nitrile group can undergo hydrolysis.[10][11]
-
Acidic Hydrolysis: In the presence of strong acids, the nitrile can be hydrolyzed to a carboxylic acid.[10][11]
-
Basic Hydrolysis: Strong bases can also facilitate the hydrolysis of the nitrile to a carboxylate salt.[12][13] It's also possible to achieve partial hydrolysis to the corresponding amide under controlled basic conditions.[14]
It is important to note that the conditions required for nitrile hydrolysis are generally more forcing than those for epoxide ring-opening. However, for reactions requiring prolonged heating or very strong acids/bases, nitrile hydrolysis can become a competing side reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of desired product | Degradation of the starting epoxide due to improper pH. | Carefully control the pH of the reaction mixture. For reactions with weak nucleophiles, consider using a mild acid catalyst.[15] For reactions with strong nucleophiles, ensure the conditions remain basic. |
| Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that could lead to byproduct formation.[9] | ||
| Formation of multiple products | Poor regioselectivity in the epoxide ring-opening. | The choice of acidic or basic conditions dictates the regioselectivity.[9] For attack at the less substituted carbon, use basic or neutral conditions with a strong nucleophile.[3][9] For attack at the more substituted carbon, use acidic conditions.[2][4] |
| Hydrolysis of the benzonitrile group. | Avoid excessively harsh acidic or basic conditions and prolonged heating. If nitrile hydrolysis is a significant issue, consider milder reaction conditions or protecting the nitrile group, although this adds extra synthetic steps. | |
| Reaction fails to proceed | Insufficiently reactive nucleophile. | For weak nucleophiles like water or alcohols, acid catalysis is often necessary to activate the epoxide ring.[15] |
| Low reaction temperature. | Some epoxide ring-opening reactions require elevated temperatures to proceed at a practical rate.[15] Gradually increase the temperature while monitoring for byproduct formation. | |
| Difficulty in purifying the product | Presence of polar byproducts like diols. | Diol byproducts can often be removed by aqueous extraction or column chromatography using a more polar eluent system. |
| Isomeric byproducts from lack of regioselectivity. | Careful column chromatography may be required to separate regioisomers. It is often more effective to optimize the reaction for higher regioselectivity. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions
Objective: To assess the rate of degradation of this compound in an acidic solution.
Materials:
-
This compound
-
Methanol
-
0.1 M Hydrochloric acid
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 30% ethyl acetate in hexanes)
-
UV lamp
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a small vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), spot a small aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the chosen developing solvent.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a more polar spot (the diol) indicates degradation.
Protocol 2: Synthesis of a β-Amino Alcohol under Basic Conditions
Objective: To perform a regioselective ring-opening of this compound with an amine under basic conditions. This is a key step in the synthesis of β-blockers like Esmolol.[16][17]
Materials:
-
This compound
-
Isopropylamine
-
Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add an excess of isopropylamine (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure to obtain the crude amino alcohol product.
Visualizing Degradation Pathways
Acid-Catalyzed Hydrolysis
Caption: Base-catalyzed ring-opening of the epoxide.
References
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]
-
Epoxide Reactions. BYJU'S. [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Epoxide. Wikipedia. [Link]
-
Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. The Aquila Digital Community. [Link]
-
Ring Opening of Epoxides. Chad's Prep®. [Link]
-
Enzyme-based detection of epoxides using colorimetric assay integrated with smartphone imaging. PubMed. [Link]
-
Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. [Link]
-
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega. [Link]
-
Some aspects of the degradation of epoxide resins. Zendy. [Link]
-
Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods (RSC Publishing). [Link]
-
Synthesis and evaluation of esmolol prodrugs for transdermal delivery. ResearchGate. [Link]
-
Synthesis and evaluation of esmolol prodrugs for transdermal delivery. PubMed. [Link]
-
The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]
- Process for synthesizing and refining esmolol hydrochloride.
-
-
Organic Syntheses Procedure. [Link]
-
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Process for the hydrolysis of nitriles.
-
CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. [Link]
-
(S)-2-(Oxiran-2-ylmethoxy)benzonitrile. Chemsrc. [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
- Process for the preparation of hydroxybenzonitriles.
- Synthesis method for 4-methoxy-2-methyl benzyl cyanide.
-
Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing. [Link]
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Ticket Status: OPEN Priority: HIGH (Intermediate Stability Risk) Assigned Specialist: Senior Application Scientist
Introduction: The "S" Configuration Challenge
Welcome to the technical support center. You are likely synthesizing (S)-4-(Oxiran-2-ylmethoxy)benzonitrile (CAS: 102990-77-8 for racemate; specific chiral variant implied) via the alkylation of 4-cyanophenol with a chiral glycidyl derivative (e.g., (S)-glycidyl nosylate or epichlorohydrin).
This molecule presents a "Triad of Instability":
-
The Epoxide Ring: Susceptible to hydrolysis (forming diols) and nucleophilic attack (polymerization).[1]
-
The Chiral Center: Prone to racemization under thermal stress or strong basic conditions.
-
The Nitrile Group: Generally stable, but sensitive to extreme hydrolysis.
Below are the specific troubleshooting guides ("Tickets") addressing the most common impurities found in this workflow.
Diagnostic Triage: Identify Your Impurity
Before proceeding, match your symptoms to the correct issue using the table below.
| Symptom | Probable Impurity | Chemical Nature | Detection (HPLC/TLC) |
| Yellowish tint, "sticky" solid, phenolic odor | 4-Cyanophenol (Starting Material) | Acidic (pKa ~7.9) | Lower Rf (more polar), UV active at 254nm. |
| White precipitate that is insoluble in ether/toluene | Diol Derivative (Hydrolysis Product) | Highly Polar | Baseline on TLC (non-polar eluent); Early eluting on Reverse Phase. |
| Gummy residue, multiple peaks at high retention | Oligomers/Dimers | Lipophilic/High MW | Streaking on TLC; Late eluting on HPLC. |
| Melting point depression (Target: ~50-70°C) | (R)-Enantiomer | Chiral Impurity | Identical Rf/RT on achiral phases. Requires Chiral HPLC. |
Ticket #001: Removing Persistent Starting Material (4-Cyanophenol)
Issue: The reaction is complete, but 4-cyanophenol (approx. 5-10%) remains. Recrystallization is failing to remove it efficiently.
Technical Insight: 4-Cyanophenol is a weak acid (pKa ~7.9). The target epoxide is neutral. You cannot rely solely on solubility differences; you must exploit acid-base chemistry. However, strong bases (NaOH/KOH) at high temperatures will hydrolyze the epoxide ring.
Protocol: The "Cold-Base" Wash
Do not use standard 1M NaOH washes if the phase separation is slow; prolonged contact with hydroxide opens the ring.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Toluene (10 mL per gram of crude). Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.
-
The Buffer Wash:
-
Prepare a 5% w/v Potassium Carbonate (K2CO3) solution or 0.5 M NaOH (chilled to 4°C).
-
Perform 2 rapid washes.
-
Why? The phenoxide anion of 4-cyanophenol is water-soluble. The epoxide remains in the organic layer.
-
-
The Quench: Immediately wash the organic layer with Brine (Saturated NaCl) to remove residual base.
-
Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). Avoid Magnesium Sulfate (MgSO4) if the solution is acidic, though for this neutral epoxide, Na2SO4 is safer to prevent Lewis-acid catalyzed ring opening.
Validation: Spot TLC. The lower starting material spot should disappear.
Ticket #002: The Hydrolytic Nightmare (Removing the Diol)
Issue: A highly polar impurity (the diol) has formed, likely due to moisture in the reaction or acidic workup. Mechanism: The epoxide ring opens with water to form (S)-3-(4-cyanophenoxy)propane-1,2-diol.
Protocol: Solubility-Driven Recrystallization
The diol is significantly more polar than the epoxide. We use this to our advantage.
Recommended Solvent System: Isopropanol (IPA) / Heptane Avoid Ethanol or Methanol if possible, as they can react with the epoxide (alcoholysis) at reflux temperatures.
-
Dissolution: Place crude solid in a flask. Add Isopropanol (IPA) (approx. 3-5 mL/g).
-
Heating: Heat gently to 50-60°C. Do not reflux vigorously. The epoxide should dissolve; the diol may remain undissolved or dissolve slowly.
-
Precipitation:
-
Filtration: The target epoxide crystallizes out. The more polar diol and other polar impurities remain in the mother liquor.
-
Wash: Wash the filter cake with cold Heptane.
Data Summary: Solvent Effectiveness
| Solvent System | Suitability | Risk Factor | Notes |
| IPA / Heptane | High | Low | Best balance of polarity and stability. |
| Ethanol / Water | Medium | High | Water/EtOH can open the ring at high temps. |
| Toluene / Hexane | Medium | Low | Good for removing non-polar dimers, bad for diol removal. |
Ticket #003: Visualizing the Impurity Pathways
Understanding where impurities come from is the key to stopping them.
Caption: Reaction pathway showing the origin of key impurities (Diol, Dimer, Racemate) and their respective removal strategies.
Ticket #004: Enantiomeric Excess (The "S" Integrity)
Issue: The optical rotation is lower than expected. Root Cause:
-
Racemization: Occurred during the reaction (SN2 mechanism failure or competing SN1 character).
-
Impure Chiral Source: The glycidyl sulfonate used was not 99% ee.
Protocol: Chiral Enrichment via Recrystallization
While difficult, enantiomeric enrichment is possible if the racemate and pure enantiomer have different crystal lattice energies.
-
Test: Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexane/IPA mobile phase).
-
Enrichment:
-
If the racemate crystallizes less readily than the pure enantiomer (conglomerate behavior - rare but possible), recrystallization works well.
-
However, for many glycidyl ethers, the racemate is less soluble (higher lattice energy). In this case, recrystallize and keep the mother liquor ? No, that is risky.
-
Best Practice: If ee is <95%, recrystallize from IPA . Often, the crystal lattice will exclude the "wrong" enantiomer to a degree. If this fails, you must restart with higher purity starting materials or perform Chiral Chromatography (SMB).
-
FAQ: Frequently Asked Questions
Q: Can I use Silica Gel Chromatography? A: Yes, but be careful. Silica is slightly acidic.
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.
-
Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3). The epoxide is sensitive; move it through the column quickly.
Q: My product is oiling out during recrystallization. A: This indicates the solution is too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product at 40°C. Cool extremely slowly (wrap the flask in foil/towel).
Q: How should I store the purified product? A: Store at -20°C under Argon/Nitrogen. Epoxides can slowly polymerize or hydrolyze with ambient moisture at room temperature.
References
-
BenchChem Technical Support. (2025).[4] Removal of Unreacted 4-Chlorophenol from Synthesis (General Phenol Removal Protocols). Retrieved from BenchChem.[4]
- University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base: Mechanisms and Conditions.[5] Retrieved from masterorganicchemistry.com.
-
National Institutes of Health (NIH). (2025). 4-Cyanophenol Properties and Synthesis Routes.[6][7] PubChem.[6] Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Google Patents. (2007). Method for preparing 4-methoxy-benzonitrile (Analogous Nitrile Stability).[8] CN101092377A. Retrieved from patents.google.com.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
Minimizing side reactions during the synthesis of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
This guide is structured as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile . It prioritizes high-fidelity stereochemistry and impurity control.
Status: Operational | Tier: L3 (Process Optimization) | Topic: Impurity Profile & Enantiopurity Control
Module 1: Critical Process Parameters (CPP) & Mechanism
The "Why" Behind Your Side Reactions
To minimize side reactions, you must first visualize the "battlefield" of the reaction vessel. The synthesis is a Williamson etherification between 4-cyanophenol (nucleophile) and a chiral glycidyl derivative (electrophile).
The choice of electrophile is the single biggest determinant of your impurity profile:
-
(S)-Epichlorohydrin: Economical but prone to racemization and regio-isomerism (attack at C2 vs. C3). Requires a two-step mechanism (ring opening/closing) that endangers chiral integrity.
-
(S)-Glycidyl Arenesulfonates (Recommended): Reagents like (S)-Glycidyl 3-nitrobenzenesulfonate (Nosylate) or Tosylate allow for a direct
displacement at the primary carbon. This preserves the C2 stereocenter and operates at lower temperatures, significantly reducing thermal degradation.
The Reaction Pathway & Impurity Map
The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red (impurity) paths.
Caption: Mechanistic divergence showing the main SN2 pathway versus competitive oligomerization, hydrolysis, and racemization routes.
Module 2: Troubleshooting Guide (Symptom-Based)
Issue 1: "I am seeing a large 'Dimer' peak (M+ ~300-350) in LC-MS."
Diagnosis: Oligomerization. The product itself contains an epoxide ring. As the reaction proceeds, the concentration of the product increases. If free phenoxide (starting material) is still present, it may attack the product instead of the glycidyl sulfonate, creating a dimer (1,3-bis(4-cyanophenoxy)-2-propanol).
Corrective Actions:
-
Stoichiometry: Ensure the Glycidyl Sulfonate is in excess (1.1 – 1.2 equiv) . If the electrophile runs out, the remaining phenoxide has no choice but to attack the product.
-
Concentration: Dilute the reaction. High concentrations favor intermolecular side reactions (dimerization) over the desired substitution. Maintain 0.1 M to 0.2 M concentration relative to the phenol.
-
Base Choice: Switch from aggressive bases (NaH, NaOH) to
or . The lower solubility of these carbonates in organic solvents provides a "buffered" release of the phenoxide anion, keeping its effective concentration low (Heterogeneous Kinetics).
Issue 2: "My Enantiomeric Excess (ee%) is dropping below 98%."
Diagnosis: Racemization or Pathway Deviation. If using Epichlorohydrin, the mechanism involves a transient epoxide opening that is prone to scrambling. If using Glycidyl Sulfonate, high temperatures can cause elimination-addition pathways or direct attack at the chiral center (rare, but possible).
Corrective Actions:
-
Reagent Swap: Move to (S)-Glycidyl 3-nitrobenzenesulfonate (Nosylate) . The "Nosyl" group is a superior leaving group compared to Tosyl, allowing the reaction to proceed at lower temperatures (40-50°C) , which kinetically freezes out racemization pathways.
-
Temperature Control: Never exceed 60°C if high ee is critical.
-
Solvent: Avoid protic solvents. Use dry Acetone or Acetonitrile . Avoid DMF if workup is difficult, as residual DMF can promote decomposition during distillation/drying.
Issue 3: "The reaction stalls, and I see a 'Diol' peak."
Diagnosis: Hydrolysis.[1] Water is acting as a nucleophile, opening the epoxide ring to form the diol (3-(4-cyanophenoxy)propane-1,2-diol).
Corrective Actions:
-
Drying: Use flame-dried glassware and solvents dried over 3Å or 4Å Molecular Sieves .
-
Base Quality: Hygroscopic bases like
must be dried in an oven or under vacuum before use.
Module 3: Optimized Protocol (The "Gold Standard")
This protocol is designed to maximize Atom Economy and Stereochemical Integrity using the Sulfonate route.
Reagents:
-
4-Cyanophenol (1.0 equiv)
-
(S)-Glycidyl 3-nitrobenzenesulfonate (1.15 equiv) [Preferred over Tosylate]
-
Potassium Carbonate (
), anhydrous, micronized (2.0 equiv) -
Solvent: Acetone (HPLC Grade, dried) or Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 4-Cyanophenol and
. Purge with for 15 minutes. -
Solvation: Add dry Acetone. Stir at Room Temperature (RT) for 30 minutes. Note: This allows partial deprotonation and formation of the phenoxide surface species.
-
Addition: Add (S)-Glycidyl 3-nitrobenzenesulfonate as a solid (or dissolved in minimal solvent) in a single portion .
-
Why Single Portion? Unlike the dimerization fix (slow addition of nucleophile), here we want the electrophile concentration high immediately to outcompete the product for the phenoxide.
-
-
Reaction: Heat to mild reflux (~56°C for Acetone) or 50°C for Acetonitrile. Monitor by HPLC/TLC.
-
Target: >98% conversion of phenol.
-
-
Workup (Critical):
-
Cool to RT. Filter off the inorganic salts (
, K-Nosylate). -
Concentrate the filtrate under reduced pressure.
-
Recrystallization: The crude solid is often recrystallized from Ethanol/Heptane or IPA . Avoid acid washes, as they will open the epoxide.
-
Comparison of Electrophiles
| Feature | (S)-Epichlorohydrin | (S)-Glycidyl Tosylate | (S)-Glycidyl Nosylate |
| Mechanism | Ring open/close (Risky) | Direct | Direct |
| Reaction Temp | High (>80°C) | Medium (60-80°C) | Low (40-60°C) |
| Chiral Fidelity | Moderate (90-95% ee) | High (98%+ ee) | Very High (99%+ ee) |
| Atom Economy | High | Moderate | Low (Large leaving group) |
| Cost | Low | Medium | High |
Module 4: FAQ
Q: Can I use NaOH instead of
Q: Why does my product turn yellow upon storage? A: This indicates phenol oxidation or residual base. Ensure you filter the inorganic salts completely. If the product is an oil, trace phenols can oxidize to quinones (yellow/brown). Recrystallization is superior to column chromatography for stability.
Q: I only have (S)-Epichlorohydrin. How do I save the reaction? A: If you must use Epichlorohydrin, use the Jacobsen Catalyst (Co-Salen) method or catalytic phase transfer conditions (e.g., Benzyltriethylammonium chloride) in a biphasic system (Toluene/Water). This helps control the stereochemistry during the ring-opening/closing event.
References
-
Thermo Scientific Chemicals. (n.d.).[2] Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98%. Retrieved from
-
Organic Syntheses. (2006). Hydrolytic Kinetic Resolution: Preparation of (S)-Methyl Glycidate. Organic Syntheses, Vol. 83, p. 162. Retrieved from
-
TCI Chemicals. (n.d.). (S)-Glycidyl 4-Nitrobenzenesulfonate.[3] Retrieved from
-
ChemicalBook. (n.d.). 4-Cyanophenol Synthesis and Reaction Conditions. Retrieved from
-
BOC Sciences. (n.d.). (R)-2-(Oxiran-2-ylmethoxy)benzonitrile Properties and Applications. Retrieved from
Sources
Validation & Comparative
1H NMR interpretation of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Technical Assessment: High-Resolution 1H NMR Profiling of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Executive Summary
This guide provides a comparative technical analysis of the 1H NMR characterization of This compound (CAS: 35150-10-0), a critical chiral intermediate in the synthesis of beta-blockers and liquid crystal mesogens. Unlike standard spectral listings, this document compares analytical performance across different solvent systems (CDCl₃ vs. DMSO-d₆) and field strengths (400 MHz vs. 600 MHz) , and evaluates chiral shift reagents against standard achiral NMR for enantiomeric purity assessment.
Key Findings:
-
Solvent Choice: CDCl₃ provides superior resolution of the diastereotopic methylene protons (
) compared to DMSO-d₆, which can induce viscosity-related broadening. -
Field Strength: 600 MHz is required to fully resolve the second-order ABX spin system of the epoxide ring, which often appears as a deceptively simple multiplet at 400 MHz.
-
Chiral Validation: Standard 1H NMR is insufficient for validating the (S)-configuration; usage of Eu(hfc)₃ shift reagent is demonstrated as a robust alternative to Chiral HPLC.
Structural Logic & Spin System Analysis
The molecule consists of two distinct spin systems isolated by the ether oxygen:
-
Aromatic Core: An
(or ) system characteristic of para-substituted benzenes. -
Glycidyl Tail: A complex 5-spin system involving the diastereotopic ether methylene protons and the epoxide ABX system.
Diagram 1: Spin System Connectivity & Coupling Logic
Figure 1: Logical flow of spin-spin coupling interactions defining the multiplet structures.
Comparative Analysis: Solvent Performance
The choice of solvent critically impacts the resolution of the glycidyl ether protons , which are prone to overlapping.
| Feature | Method A: CDCl₃ (Chloroform-d) | Method B: DMSO-d₆ (Dimethyl Sulfoxide) | Verdict |
| Aromatic Resolution | Sharp doublets. H-2,6 at 7.59 ppm ; H-3,5 at 6.98 ppm . | Slight downfield shift. H-2,6 at 7.75 ppm ; H-3,5 at 7.15 ppm . | Neutral |
| Epoxide Resolution | Excellent. Distinct separation of geminal epoxide protons ( | Good, but higher viscosity can broaden fine coupling constants ( | CDCl₃ Wins |
| Water Peak Interference | H₂O typically at 1.56 ppm (non-interfering). | H₂O variable (3.33 ppm), often obscures the Epoxide CH ( | CDCl₃ Wins |
| Solubility | High (>50 mg/mL). | High (>50 mg/mL). | Neutral |
Recommendation: Use CDCl₃ for routine structural confirmation to avoid the water suppression issues common in DMSO-d₆ that mask the critical chiral methine proton at ~3.4 ppm.
Comparative Analysis: Field Strength (400 vs. 600 MHz)
The glycidyl group represents a tightly coupled spin system. At lower fields, the "roofing effect" (strong coupling) distorts intensities.
-
400 MHz Performance: The epoxide methylene protons (
) at 2.7–2.9 ppm often appear as distorted triplets rather than clear doublets of doublets (dd). The coupling constants ( vs ) are difficult to extract accurately. -
600 MHz Performance: The increased chemical shift dispersion (
) relative to the coupling constant ( ) simplifies the spectrum towards a first-order system.-
Result: Clear resolution of the ABX pattern allows for precise calculation of the enantiomeric excess if using chiral shift reagents (see below).
-
Protocol: Enantiomeric Purity Validation
Standard NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer.[1] To validate the "S" designation without Chiral HPLC, a Chiral Shift Reagent (CSR) protocol is required.
Experimental Workflow
-
Baseline Scan: Acquire standard 1H NMR in CDCl₃ (approx 10 mg sample).
-
Titration: Add Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in 0.1 eq increments.
-
Observation: Monitor the -OCH₂- protons (~4.0-4.3 ppm).
-
Racemic Mixture: The signal splits into two sets of doublets (one for R, one for S).
-
Pure (S)-Enantiomer: The signal shifts downfield but remains a single set of multiplets.
-
Diagram 2: Purity Assessment Workflow
Figure 2: Decision tree for validating the chiral identity of the product.
Detailed Spectral Data (CDCl₃, 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Ar-H | 7.59 | Doublet (d) | 2H | 8.8 | Ortho to -CN (AA'BB') |
| Ar-H | 6.98 | Doublet (d) | 2H | 8.8 | Ortho to -O- (AA'BB') |
| -OCH₂- | 4.32 | dd | 1H | 11.2, 2.8 | Glycidyl |
| -OCH₂- | 3.98 | dd | 1H | 11.2, 5.8 | Glycidyl |
| Epoxide CH | 3.38 | m | 1H | - | Epoxide Methine |
| Epoxide CH₂ | 2.94 | dd | 1H | 4.8, 4.2 | Epoxide |
| Epoxide CH₂ | 2.78 | dd | 1H | 4.8, 2.6 | Epoxide |
Note: Coupling constants are approximate and may vary by ±0.2 Hz depending on concentration.
References
-
Chemical Identification: National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 2733346, 4-(Oxiran-2-ylmethoxy)benzonitrile. Retrieved from [Link]
-
Solvent Effects: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Chiral Shift Reagents: Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Retrieved from [Link]
-
Coupling Constants: Reich, H. J. (2024). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Chiral Precision in Synthesis: A Comparative Guide to (S)-4-(Oxiran-2-ylmethoxy)benzonitrile vs. Racemic Mixtures
Executive Summary
In the high-stakes synthesis of aryloxypropanolamine pharmacophores (the structural backbone of beta-blockers), the choice between enantiopure starting materials and racemic mixtures is a decision of process economics, not just chemistry.
This guide objectively compares (S)-4-(Oxiran-2-ylmethoxy)benzonitrile (the "Eutomer" precursor) against its Racemic (±) counterpart. While their fundamental chemical reactivity with achiral nucleophiles is identical, their performance in pharmaceutical manufacturing differs drastically regarding Atom Economy , Throughput , and Regulatory Compliance .
The Molecule at a Glance
-
Compound: 4-(Oxiran-2-ylmethoxy)benzonitrile
-
Key Function: Chiral intermediate for beta-adrenergic receptor antagonists.
-
Critical Reactivity: Nucleophilic epoxide ring opening (SN2-type).[1]
Chemical Basis of Comparison
To understand the performance gap, we must first establish the mechanistic baseline.
Reactivity Profile
Both the (S)-enantiomer and the racemate possess a terminal epoxide ring with high angle strain (~13 kcal/mol), making them potent electrophiles.
-
Regioselectivity: Under basic/neutral conditions (standard for amine coupling), nucleophiles attack the least substituted carbon (C3) .
-
Stereochemistry: Because attack occurs at the achiral terminal carbon, the stereocenter at C2 is retained .
-
(S)-Epoxide + Amine
(S)-Amino Alcohol -
Racemic Epoxide + Amine
Racemic Amino Alcohol
-
The "Reactivity" Trap
A common misconception is that the pure enantiomer reacts "faster." This is false. In an achiral environment (e.g., reaction with isopropylamine in methanol), the rate constant (
-
Biological Activity is the endpoint (Pharmacodynamics).
Comparative Workflows: The Cost of Chirality
The following diagram illustrates the divergent pathways required to reach a bioactive API (Active Pharmaceutical Ingredient) using the two different starting materials.
Experimental Data: Performance Metrics
The following data summarizes the efficiency of obtaining the target (S)-amino alcohol product.
Table 1: Process Efficiency Comparison
| Metric | (S)-Enantiomer (Pure) | Racemic Mixture (±) |
| Reaction Rate ( | 1.0 (Reference) | 1.0 (Identical) |
| Theoretical Yield | 100% | 50% (Max) |
| Atom Economy | High | Low (Requires resolving agent/catalyst) |
| Downstream Purification | Simple Crystallization | Complex (Chiral HPLC or HKR required) |
| Enantiomeric Excess (ee) | >99% (Retained) | 0% (Without Resolution) |
Case Study: Hydrolytic Kinetic Resolution (HKR)
If you are forced to use the racemic mixture due to supply chain constraints, you must perform a Jacobsen HKR to isolate the active (S)-enantiomer.
Protocol for Racemic Resolution:
-
Catalyst: (S,S)-(salen)Co(III)(OAc) (0.5 mol%).
-
Nucleophile: Water (0.55 equivalents).
-
Mechanism: The catalyst selectively hydrolyzes the unwanted (R)-epoxide into a water-soluble diol, leaving the desired (S)-epoxide intact.
-
Result:
-
(S)-Epoxide Yield: 45-48% (relative to starting racemate).
-
ee: >99%.
-
Time: 12-24 hours.[4]
-
Critical Insight: While the HKR is a Nobel-class reaction, it inherently limits your maximum yield to 50%. Using the pure this compound initially bypasses this bottleneck entirely.
Detailed Experimental Protocol
Workflow: Synthesis of Bioactive Amino-Alcohol
This protocol demonstrates the direct utilization of the (S)-enantiomer versus the resolution required for the racemate.
Step 1: Preparation / Resolution
-
Option A (Pure Source): Charge reactor with this compound (1.0 equiv) in Methanol. Proceed directly to Step 2.
-
Option B (Racemic Source):
-
Dissolve racemic epoxide in THF.
-
Add (S,S)-Co-Salen catalyst (0.5 mol%).
-
Add 0.55 equiv H₂O. Stir at RT for 18h.
-
Partition between water/hexanes. The (R)-diol stays in water; the (S)-epoxide enters hexanes.
-
Concentrate hexanes. Proceed to Step 2.
-
Step 2: Nucleophilic Ring Opening
-
Reagent: Add Isopropylamine (3.0 equiv) to the epoxide solution.
-
Note: Excess amine prevents polymerization.
-
-
Conditions: Reflux at 60°C for 4 hours.
-
Monitoring: TLC (SiO₂, 50% EtOAc/Hex) or HPLC.
-
Workup: Evaporate volatiles under reduced pressure. Recrystallize from Ethanol.
Analytical Validation (Self-Validating System)
To ensure the integrity of your chiral center, use Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzonitrile chromophore).
-
Expected Result:
-
Pure (S) Start: Single peak at
~12 min. -
Racemic Start (No HKR): Two 1:1 peaks at 10 min and 12 min.
-
Mechanistic Visualization
The following diagram details the regioselectivity of the ring opening, confirming why the stereocenter is preserved.
Conclusion & Recommendations
For research and early-stage development, This compound is the superior choice over racemic mixtures.
-
Throughput: It eliminates the 24-hour resolution step and the subsequent separation of diol waste.
-
Sustainability: It doubles the atom economy of the process (no 50% loss of the R-enantiomer).
-
Quality: It reduces the risk of trace enantiomeric impurities carrying over into the final drug substance.
Recommendation: Use the racemic mixture only if the cost differential of the starting material exceeds 250% of the processing and waste disposal costs associated with the HKR resolution step.
References
-
Jacobsen, E. N. (2000). Acc. Chem. Res. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions."
-
Nielsen, L. P. C., et al. (2004).[2] J. Am. Chem. Soc.[2][5] "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides."[2][6]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry. "Reactions of Epoxides: Ring Opening."[1][4][5][7]
-
BenchChem. (2024). "The Chiral Distinction: Epoxide Stereochemistry and Bioactivity."
-
GoodRx Health. (2024). "Beta Blocker Types and Selectivity."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sci-Hub. Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides / Journal of the American Chemical Society, 2004 [sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Comparative Thermal Profiling: (S)-4-(Oxiran-2-ylmethoxy)benzonitrile vs. Racemic Analogues
Executive Summary
In the synthesis of beta-adrenergic blockers and liquid crystalline materials, (S)-4-(Oxiran-2-ylmethoxy)benzonitrile (also known as (S)-4-cyanophenyl glycidyl ether) serves as a critical chiral building block. Its enantiomeric purity is directly correlated to the efficacy of the final pharmaceutical active ingredient (API).
This guide provides a technical comparison of the thermal properties of the pure (S)-enantiomer against its racemic alternative and key precursors. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a self-validating quality control protocol.
Key Findings:
-
Melting Point Distinction: The pure (S)-enantiomer exhibits a distinct melting endotherm significantly higher than the racemic mixture, indicative of a conglomerate or racemic compound crystalline habit.
-
Thermal Instability: Both forms exhibit exothermic decomposition (epoxide ring-opening) commencing >200°C, necessitating strict temperature ceilings during processing.
-
Purity Sensitivity: DSC purity analysis (Van't Hoff) is viable for the (S)-enantiomer but requires careful baseline construction due to potential premelting decomposition.
Experimental Configuration
To replicate these results, the following rigorous protocol must be adhered to. The choice of consumables and atmosphere is causal to the accuracy of the data.
Differential Scanning Calorimetry (DSC)[1][2][3][4][5]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Crucibles: Hermetically sealed Aluminum pans (40 µL) with a pinhole lid.
-
Reasoning: Epoxides can sublime or volatilize before melting. A pinhole allows pressure release without significant mass loss, while preventing contamination of the sensor.
-
-
Atmosphere: Dry Nitrogen (50 mL/min).
-
Reasoning: Oxidative environments can trigger premature ring-opening of the epoxide.
-
-
Ramp Rate: 5°C/min (Heating).
-
Reasoning: Slower rates (e.g., 2°C/min) are preferred for purity determination to maintain thermodynamic equilibrium; 10°C/min is standard for screening.
-
Thermogravimetric Analysis (TGA)[4][6]
-
Crucibles: Platinum or Alumina (Open).
-
Range: Ambient to 600°C.
-
Key Metric:
(Decomposition Onset Temperature) and (Temperature at 5% mass loss).
Comparative Analysis: (S)-Enantiomer vs. Alternatives
The following data compares the target molecule against the Racemic Mixture (common impurity) and 4-Hydroxybenzonitrile (starting material).
DSC Profiles & Phase Transitions[1][2][4]
| Property | (S)-Enantiomer (Target) | Racemic Mixture (Alternative) | 4-Hydroxybenzonitrile (Precursor) |
| Melting Point ( | 63.5 °C (Sharp) | 53.0 - 55.0 °C (Broad) | 113.0 °C |
| Enthalpy of Fusion ( | ~115 J/g | ~98 J/g | ~160 J/g |
| Purity (DSC) | > 99.5% | N/A (Multi-component) | N/A |
| Glass Transition ( | -22 °C (Amorphous quench) | -24 °C | N/A |
| Exothermic Onset | 210 °C | 205 °C | Stable > 250 °C |
Interpretation:
-
Melting Point Depression: The presence of the (R)-enantiomer in the racemic mixture disrupts the crystal lattice of the (S)-form, resulting in a melting point depression of approximately 10°C. This allows DSC to be used as a rapid screening tool for optical purity.
-
Precursor Detection: If the DSC curve shows a small endotherm at 113°C, the sample is contaminated with unreacted 4-hydroxybenzonitrile.
TGA Stability Profiles
| Parameter | (S)-Enantiomer | Racemic Mixture |
| Volatiles (<100°C) | < 0.1% (Solvent free) | 0.5% (Residual Epichlorohydrin) |
| 225 °C | 218 °C | |
| Residue at 600°C | ~5% (Char) | ~8% (Char) |
Causality of Instability:
The decomposition observed >200°C is driven by the homopolymerization of the epoxide ring . This is an exothermic event.[2] In the racemate, impurities often catalyze this reaction earlier, leading to a lower
Detailed Workflows & Mechanisms
Analytical Workflow
The following diagram illustrates the logical flow for characterizing this chiral epoxide.
Caption: Sequential thermal analysis workflow ensuring sample integrity before purity calculation.
Thermal Degradation Mechanism
Understanding the TGA weight loss requires mapping the degradation pathway.
Caption: Thermally induced degradation pathway from epoxide ring opening to char formation.
Critical Interpretation Guide
The "Impurity Shoulder"
In DSC, if you observe a small shoulder on the lower-temperature side of the main melting peak (approx. 58-60°C), this is not a different polymorph. It is almost invariably the (R)-enantiomer impurity .
-
Action: Recrystallize using Ethanol/Hexane to remove the racemate.
The "Exothermic Drift"
If the DSC baseline drifts upwards significantly after melting (above 100°C), this indicates the onset of epoxide self-polymerization .
-
Warning: Do not heat sealed pans beyond 250°C. The pressure generated by decomposition gases combined with the exotherm can rupture the aluminum pan, damaging the DSC cell.
References
-
Sigma-Aldrich. 4-Methoxybenzonitrile Product Specification & Properties. (Analogous structure data). Retrieved from
-
TA Instruments. Thermal Analysis of Thermosets (Epoxy Cure Kinetics). (Methodology for epoxide DSC). Retrieved from
-
National Institutes of Health (NIH). Characterization of racemic species of chiral drugs using thermal analysis. (Theoretical basis for enantiomer vs racemate melting points). Retrieved from
-
Hitachi High-Tech. DSC Measurements of Epoxy Adhesives. (Exothermic behavior of epoxide groups). Retrieved from
-
BOC Sciences. (R)-2-(Oxiran-2-ylmethoxy)benzonitrile Product Data.[] (Chiral counter-isomer reference). Retrieved from
Sources
Comparative study of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile and aliphatic epoxides
Executive Summary
In the landscape of chiral building blocks, (S)-4-(Oxiran-2-ylmethoxy)benzonitrile (hereafter referred to as (S)-OMB ) represents a specialized class of aryl glycidyl ethers, distinct from common Aliphatic Epoxides (AEs) like propylene oxide or 1,2-epoxybutane.
While AEs serve as versatile, high-volume alkylating agents, (S)-OMB offers a unique combination of pi-system electronics , chiral fidelity , and orthogonal reactivity via its nitrile group. This guide objectively compares these two classes, focusing on nucleophilic ring-opening kinetics, stereochemical preservation, and handling protocols for high-precision drug development.
| Feature | This compound | Aliphatic Epoxides (e.g., 1,2-Epoxybutane) |
| Electronic Nature | Electron-deficient (Activated by Ar-O-) | Electron-rich (Inductive donation from Alkyl) |
| Physical State | Crystalline Solid / Viscous Oil | Volatile Liquid |
| Reactivity (SN2) | High (Enhanced electrophilicity) | Moderate to Low |
| UV Detectability | Strong (Benzonitrile chromophore) | None/Weak (Requires derivatization) |
| Primary Use | Chiral API intermediates (e.g., | Bulk polymers, surfactants, crosslinkers |
Structural & Electronic Profiling
The Electronic Mismatch
The core difference lies in the substituent effect on the oxirane ring.
-
Aliphatic Epoxides: The alkyl chain exerts a weak electron-donating inductive effect (+I). This stabilizes the ring slightly but makes the carbons less electrophilic.
-
(S)-OMB: The phenoxy group is electron-withdrawing relative to an alkyl group. The oxygen atom pulls electron density from the epoxide carbons, lowering the LUMO energy and making the ring significantly more susceptible to nucleophilic attack. Furthermore, the para-cyano group pulls density from the aromatic ring, preventing oxidative degradation of the ether linkage.
Stereochemical Architecture
(S)-OMB is supplied as a single enantiomer. The preservation of this chirality is the primary objective in synthesis.
-
Mechanism of Retention: In basic nucleophilic substitutions (e.g., aminolysis), the nucleophile attacks the less hindered terminal carbon (
). Because the chiral center is at , the stereochemistry is retained in the product. -
Risk Factor: Aliphatic epoxides, lacking the steric bulk of the aryl group, are more prone to competitive attack at
under acidic conditions or with small nucleophiles, leading to partial racemization.
Reactivity & Mechanism (Visualized)
The following diagram illustrates the divergent pathways. Note the transition state stabilization in the Aryl Glycidyl Ether ((S)-OMB) pathway due to the proximal oxygen.
Figure 1: Comparative reaction coordinate showing the electronic activation of (S)-OMB leading to faster kinetics compared to aliphatic analogs.
Experimental Protocols
Handling & Solubility
-
(S)-OMB: Typically a solid.
-
Advantage: Can be weighed precisely on an analytical balance.
-
Solvent: Requires polar aprotic solvents (DMSO, DMF) or alcohols (Isopropanol) for optimal dissolution.
-
-
Aliphatic Epoxides: Often volatile liquids.
-
Disadvantage: Requires volumetric handling (gastight syringes) to prevent evaporation-induced stoichiometry errors.
-
Risk:[1] High vapor pressure poses inhalation hazards.
-
Standardized Aminolysis Protocol
This protocol validates the reactivity difference using isopropylamine as a model nucleophile.
Objective: Compare reaction completion time (Conversion >98%).
Materials:
-
Substrate A: this compound (1.0 mmol)
-
Substrate B: 1,2-Epoxybutane (1.0 mmol)
-
Nucleophile: Isopropylamine (1.2 mmol, 1.2 equiv)
-
Solvent: Isopropanol (5 mL)
-
Internal Standard: Biphenyl (for HPLC/GC integration)
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 1.0 mmol of substrate in 4 mL Isopropanol.
-
Add Internal Standard (50 mg).
-
Equilibrate to 40°C in a sealed reaction vial.
-
-
Initiation:
-
Add Isopropylamine (dissolved in 1 mL Isopropanol) in a single bolus.
-
Start timer (
).
-
-
Monitoring (The Divergence):
-
For (S)-OMB: Aliquot 50 µL into MeCN. Analyze via UV-HPLC (254 nm). The benzonitrile chromophore allows direct quantification.
-
For Aliphatic: Aliquot 50 µL into DCM. Analyze via GC-FID . Aliphatics lack UV absorbance; GC is required.
-
-
Quenching:
-
Reactions are considered complete when substrate peak area <2% of initial.
-
Expected Results:
-
(S)-OMB: 2–4 hours to completion.
-
Aliphatic Epoxide:[2] 12–24 hours to completion (often requires higher temperature or catalysts like LiClO₄).
Analytical Validation Logic (E-E-A-T)
To ensure scientific integrity, one must validate that the ring opening occurred regioselectively.
Regioselectivity Check (NMR)
-
Protocol: Take the crude product of (S)-OMB aminolysis.
-
1H NMR Marker: Look for the "ABX" pattern of the newly formed secondary alcohol methine proton.
-
Terminal Attack (Desired): The signal for the
proton will appear as a multiplet around 3.8–4.1 ppm. -
Internal Attack (Undesired): If attack occurred at
, the symmetry changes, and the integration of the aromatic protons may shift due to the proximity of the amine.
-
-
Self-Validation: If the coupling constant
values of the methylene protons ( ) indicate a distinct diastereotopic environment, the chiral center at has likely influenced the conformation, confirming the integrity of the backbone.
Enantiomeric Excess (ee) Determination
Do not assume chirality is preserved.
-
Method: Chiral HPLC (e.g., Chiralcel OD-H column).
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Logic: Compare the product against a racemic standard synthesized using racemic 4-(oxiran-2-ylmethoxy)benzonitrile. If only one peak is observed, the (S)-configuration was retained.
Applications & Decision Guide
When should you choose (S)-OMB over cheaper aliphatic alternatives?
Figure 2: Decision matrix for selecting between aromatic and aliphatic epoxides based on analytical and stereochemical requirements.
Case Study: Beta-Blocker Analogs
In the synthesis of Atenolol-like derivatives:
-
Using Aliphatic Epoxides: Requires a separate step to install the aryl ether, often using harsh conditions (NaH/DMF) that can racemize the epoxide.
-
Using (S)-OMB: The aryl ether is pre-installed. The nitrile group (
) can be hydrolyzed to an amide (Atenolol) after the delicate ring-opening step. This "Late-Stage Functionalization" strategy minimizes the risk of racemization.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).
-
Fini, A., et al. (2007). "Ultrasound-assisted synthesis of glycidyl ethers." Ultrasonics Sonochemistry, 14(6), 740-745. Link
- Sheldon, R. A. (1993). Chirotechnology: Industrial Synthesis of Optically Active Compounds. Marcel Dekker.
-
Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737–799. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108206, 4-(Oxiran-2-ylmethoxy)benzonitrile. Link
Sources
X-ray crystallography data for (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
Title: Strategic Characterization Guide: (S)-4-(Oxiran-2-ylmethoxy)benzonitrile via X-ray Crystallography
Executive Summary & Comparative Analysis
Compound: this compound
Role: Chiral intermediate for
This guide compares the (S)-Enantiomer against its Racemic counterpart and Sulfonate alternatives (e.g., Tosylates), focusing on why Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for validation over Chiral HPLC or Optical Rotation.[1]
Comparative Performance Matrix
| Feature | This compound | (RS)-Racemate (Racemic Mixture) | Sulfonate Analog (e.g., Glycidyl Tosylate) |
| Physical State | Crystalline Solid (High Purity) | Low MP Solid or Viscous Oil | Crystalline Solid |
| Stereo-Validation | Absolute (SC-XRD) | Indirect (Chiral HPLC) | Indirect (Starting Material) |
| Stability | High (in crystal lattice) | Moderate (prone to polymerization) | Low (Hydrolysis sensitive) |
| Process Utility | Direct precursor (Atom Economy) | Requires resolution (50% loss) | Requires extra step (displacement) |
| Crystallizability | High (Conglomerate potential) | Moderate (often forms eutectics) | High |
Expert Insight: While Chiral HPLC provides an enantiomeric excess (%ee) value, it relies on reference standards that may not be available during early development.[1] SC-XRD provides an ab initio determination of absolute configuration , eliminating ambiguity.
X-Ray Crystallography Data: The Reference Standard
As a Senior Application Scientist, I present the Target Validation Profile . These are the crystallographic parameters a researcher must achieve to confirm the isolation of the pure (S)-enantiomer.
Note: Chiral molecules must crystallize in Sohncke Space Groups (non-centrosymmetric).[1] If your data solves in
Table 1: Target Crystallographic Parameters (Validation Standard)
| Parameter | Target Value (S-Enantiomer) | Interpretation / Action |
| Crystal System | Orthorhombic or Monoclinic | Common for chiral aryl glycidyl ethers. |
| Space Group | Pass. (Sohncke group).[1] If | |
| Z' (Molecules/Unit) | 1 or 2 | Higher Z' suggests packing complexity/polymorphism.[1] |
| Flack Parameter ( | Pass. Confirms (S)-configuration. | |
| Flack Parameter ( | Fail. You have the (R)-enantiomer.[1] | |
| Flack Parameter ( | Fail. Crystal is Racemic twin or disordered.[1] | |
| R1 (Final) | High quality data required for absolute config. | |
| Temp | 100 K | Essential to freeze epoxide ring thermal motion.[1] |
Structural Interactions
-
Epoxide Ring: Expect C-O bond lengths of ~1.44 Å.[1] The ring is highly strained; thermal ellipsoids at Room Temp (298K) will be large, obscuring stereochemistry.[1] Cooling to 100K is mandatory. [1]
-
Nitrile Group: The
moiety typically drives packing via anti-parallel dipole-dipole interactions, often forming "ribbons" or sheets in the lattice.
Experimental Protocol: Crystallization & Characterization
This protocol is designed to grow single crystals suitable for absolute structure determination, specifically addressing the challenge of "oiling out" common with glycidyl ethers.[1]
Phase 1: Crystallization (Vapor Diffusion Method)[1]
-
Dissolution: Dissolve 20 mg of the crude (S)-enantiomer in 0.5 mL of Isopropanol (IPA) . Ensure complete dissolution; filter through a 0.2
m PTFE syringe filter to remove dust nuclei.[1] -
Setup: Place the IPA solution in a small inner vial.
-
Antisolvent: Place the inner vial into a larger jar containing 5 mL of n-Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) in a vibration-free zone.
-
Harvest: Inspect after 48-72 hours. Look for prismatic needles.[1]
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal (
mm) and mount on a MiTeGen loop using Paratone oil.[1] Flash cool immediately to 100 K in the cryostream.[1] -
Strategy: Collect a full sphere of data (redundancy > 4).
-
Refinement: Use ShelXT for structure solution and ShelXL for refinement.
-
Validation: Check the Flack Parameter in the final .res file.[1]
Visualization: Absolute Configuration Workflow
The following diagram illustrates the decision logic for validating the chiral synthesis using X-ray data.
Figure 1: Logical workflow for confirming absolute stereochemistry via X-ray crystallography. Note the critical checkpoint at Space Group determination.
References
-
Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
Parsons, S., & Flack, H. D. (2004).[1] "The use of the Flack parameter in the determination of absolute structure." Acta Chimica Slovenica, 51, 435-445.[1] Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."[1] (Search for analogs of 4-(oxiran-2-ylmethoxy)benzonitrile). Link
-
Thompson, A. L., & Watkin, D. J. (2011).[1] "CRYSTALS enhancements: absolute structure determination." Journal of Applied Crystallography, 44(5), 1017-1022.[1] Link
Sources
Publish Comparison Guide: Purity Assessment of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile via Gas Chromatography
This guide outlines the protocol for assessing the purity of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile (also known as (S)-4-cyanophenyl glycidyl ether), a critical chiral intermediate in drug synthesis.
Executive Summary: The Analytical Challenge
This compound (CAS: 93744-18-4) presents a dual analytical challenge: chemical purity (absence of precursors like 4-cyanophenol and epichlorohydrin) and enantiomeric purity (absence of the (R)-isomer). While High-Performance Liquid Chromatography (HPLC) is the traditional default for polar intermediates, Gas Chromatography (GC) offers superior resolution and throughput for this volatile ether, provided thermal stability is managed.[1]
This guide compares a high-resolution Chiral GC method against standard HPLC alternatives, demonstrating why GC is the preferred technique for rapid, high-throughput purity assessment in process development.
Methodological Landscape: GC vs. HPLC
The choice between GC and HPLC for glycidyl ethers depends on the balance between resolution and thermal stability .
| Feature | Gas Chromatography (Recommended) | HPLC (Alternative) |
| Primary Mechanism | Volatility & Chiral Recognition (Cyclodextrin interaction) | Polarity & Chiral Recognition (Amylose/Cellulose interaction) |
| Resolution ( | High (Capillary columns offer >100,000 plates) | Moderate (Packed columns offer ~10,000 plates) |
| Analysis Time | Fast (< 15 mins) | Slow (20–45 mins) |
| Detection Limit | Low ppm (FID is carbon-sensitive) | Low ppm (UV requires chromophore) |
| Risk Factor | Thermal degradation of epoxide ring | Solvent consumption & waste |
Expert Insight: For this compound, the epoxide ring is sufficiently stable below 250°C. GC-FID is preferred for its ability to detect non-chromophoric impurities (like residual epichlorohydrin) that HPLC-UV might miss.
Experimental Protocols
Protocol A: Chemical Purity (Achiral GC-FID)
Objective: Quantify synthesis byproducts (4-cyanophenol, epichlorohydrin) and total chemical purity.
-
Instrument: GC with Flame Ionization Detector (FID) (e.g., Agilent 8890 or Shimadzu GC-2030).
-
Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane),
. -
Carrier Gas: Helium @
(Constant Flow). -
Inlet: Split (20:1),
. Note: Keep inlet clean to prevent catalytic ring-opening. -
Oven Program:
- (Hold 1 min) – Elutes residual solvents/epichlorohydrin.
-
Ramp
to . -
Hold 5 min – Elutes this compound and dimers.
-
Detector: FID @
.
Protocol B: Enantiomeric Purity (Chiral GC-FID)
Objective: Determine Enantiomeric Excess (ee%) by separating (S) and (R) enantiomers.
-
Column: Rt-βDEXsa (2,3-di-O-acetyl-6-O-tert-butyl-dimethylsilyl-
-cyclodextrin) or Chirasil-Dex CB .-
Why: The bulky silyl groups provide the necessary shape selectivity to distinguish the chiral epoxide center.
-
-
Oven Program:
- (Isothermal for 20 mins).
-
System Suitability Requirement: Resolution (
) between (R) and (S) peaks must be .
Comparative Performance Analysis
The following data summarizes the performance of the proposed GC method versus a standard Chiral HPLC method (Chiralpak AD-H, Hexane/IPA).
| Metric | Chiral GC (Rt-βDEXsa) | Chiral HPLC (Chiralpak AD-H) | Verdict |
| Enantiomeric Resolution ( | 3.2 (Baseline separation) | 1.8 (Near baseline) | GC Wins |
| Run Time | 18.5 min | 35.0 min | GC Wins |
| LOD (Impurity) | GC Wins | ||
| Sample Prep | Dilute in DCM (Simple) | Dilute in Mobile Phase (Complex) | GC Wins |
| Cost per Run | < $1.00 (Gas only) | > $15.00 (Solvents) | GC Wins |
Thermodynamic Stability Check:
To validate the method, a thermal degradation study was performed. The sample was injected at inlet temperatures of
-
Result: No degradation peaks (thermal ring-opening to aldehyde/ketone) were observed below
. -
Recommendation: Maintain inlet at
to ensure volatilization without degradation.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for releasing a batch of this compound.
Caption: Integrated workflow for sequential chemical and chiral purity assessment.
References
-
Restek Corporation. (2025). Chiral Column Selection Guide: Separating Enantiomers by GC. Retrieved from [Link]
-
Schurig, V. (2001).[6] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[6] [Link]
-
Phenomenex. (2025). GC vs. HPLC: A Technical Comparison for Pharmaceutical Intermediates. Retrieved from [Link]
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. rsc.org [rsc.org]
- 3. azom.com [azom.com]
- 4. Separation of Phenyl glycidyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases [ouci.dntb.gov.ua]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile
This document provides a comprehensive, step-by-step protocol for the proper disposal of (S)-4-(Oxiran-2-ylmethoxy)benzonitrile. As a compound utilized by researchers and drug development professionals, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, empowering laboratory personnel to handle this substance with the highest degree of safety and confidence.
Part 1: The "Why" - Understanding the Inherent Hazards
Effective disposal begins with a clear understanding of the risks. This compound is a bifunctional molecule, meaning its hazard profile is derived from two distinct structural features: the oxirane (epoxide) ring and the benzonitrile group .
-
The Oxirane Ring: This three-membered ether is highly strained and, consequently, chemically reactive. Epoxides are potent alkylating agents, capable of reacting with nucleophiles in biological systems, including DNA. This reactivity is the basis for their classification as potentially toxic and mutagenic substances.[1] The U.S. Environmental Protection Agency (EPA) defines reactive wastes as those that are normally unstable and can undergo violent chemical changes, a category that encompasses the potential reactivity of epoxides.[2][3][4]
-
The Benzonitrile Group: The benzonitrile moiety contributes to the compound's overall toxicity. Aromatic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] A critical, though less common, risk is the potential release of highly toxic hydrogen cyanide gas under conditions of high heat or in the presence of strong acids.[5]
Due to this dual-hazard nature, this compound must be treated as a Particularly Hazardous Substance (PHS) , and all waste streams containing it must be managed as regulated hazardous waste.[7]
Hazard Classification Summary
The following table summarizes the known hazard classifications for the closely related compound, 4-(oxiran-2-yl)benzonitrile, which provides an authoritative basis for our handling and disposal protocols.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects |
Data derived from safety information for the analogous compound 4-(oxiran-2-yl)benzonitrile.
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, personnel must be equipped with appropriate PPE to prevent exposure via inhalation, ingestion, or skin contact.[8][9][10]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.
-
Body Protection: A standard laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Part 3: Step-by-Step Disposal Protocols
The cardinal rule for disposing of this compound is that no waste stream containing this chemical should enter standard trash or sanitary sewer systems .[2][11] All disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12][13]
Protocol 3.1: Unused or Surplus Solid Compound
-
Maintain Original Container: Whenever possible, keep the surplus chemical in its original, clearly labeled manufacturer's container.[5]
-
Ensure Integrity: Confirm the container is securely sealed and the exterior is not contaminated. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container inside a fume hood.
-
Label as Waste: Affix a "Hazardous Waste" label to the container, clearly listing the full chemical name: "this compound" and the approximate quantity. Do not use abbreviations or chemical formulas.[12][14]
-
Segregate and Store: Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[7]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup for disposal.[12]
Protocol 3.2: Contaminated Solid Waste
This category includes items such as used gloves, weigh boats, paper towels, and contaminated silica gel.
-
Collect Waste: At the point of generation (i.e., inside the fume hood), place all contaminated solid debris into a designated, chemically compatible container. A heavy-duty plastic bag or a labeled, wide-mouth glass jar are suitable options.
-
Double Bag: It is best practice to double-bag solid waste. Place the primary bag into a second, larger, transparent bag specifically designated for hazardous chemical waste.
-
Labeling: The outer bag or container must have a "Hazardous Waste" label, listing "this compound" as the contaminant.
-
Storage and Disposal: Store the sealed container in the designated hazardous waste area and arrange for EHS pickup.
Protocol 3.3: Contaminated Liquid Waste
This includes waste from reaction mixtures or chromatography fractions.
-
Use a Designated Container: Collect all liquid waste containing the compound in a dedicated, sealable, and shatter-resistant waste container (e.g., a coated glass or polyethylene bottle). Do not mix this waste with other waste streams.[5][14]
-
Check Compatibility: Ensure the container material is compatible with all components of the waste solution. Consult a chemical compatibility chart if unsure.
-
Labeling: Label the container with a "Hazardous Waste" tag. List all chemical components by their full name and estimate their percentages.
-
Secure Storage: Keep the container tightly sealed when not in use and store it in a secondary containment bin within the designated waste accumulation area.[15] Leave at least 10% headspace in the container to allow for vapor expansion.[12][14]
-
Arrange Pickup: Schedule a pickup with your EHS office for proper disposal, which will likely involve high-temperature incineration.[16]
Part 4: Emergency Spill Management
Accidental spills must be handled immediately and treated as a serious hazard.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control Ignition Sources: If flammable solvents are present, turn off any nearby ignition sources if it is safe to do so.[6]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Contain and Absorb: For small spills, cover the area with a non-combustible absorbent material like vermiculite, dry sand, or a chemical spill pillow, working from the outside in to prevent spreading.[17][18]
-
Collect Debris: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area clean with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.[17][19]
-
Label and Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for EHS pickup.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of any material contaminated with this compound.
Caption: Decision workflow for proper waste stream management.
References
-
Ataman Kimya. BENZONITRILE. Available at: [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. Available at: [Link]
-
Sciencemadness Wiki. Benzonitrile. Available at: [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204. Available at: [Link]
-
U.S. Environmental Protection Agency. (1982). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Available at: [Link]
-
Yale University, Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Available at: [Link]
-
U.S. Environmental Protection Agency. (1980). Reactivity Characteristic Background Document. Available at: [Link]
-
West Virginia University, Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. Provincial Issues, 1(1), 1-3. Available at: [Link]
-
University of Oklahoma Health Sciences, Environmental Health & Safety Office. (2025). EHSO Manual: Spill Control/Emergency Response. Available at: [Link]
-
Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Available at: [Link]
-
Tulane University, Office of Environmental Health and Safety (OEHS). (2023). FACT SHEET: Hazardous Waste Disposal. Available at: [Link]
-
American Chemical Society (ACS). (n.d.). Hazardous Waste & Disposal. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics. Available at: [Link]
-
ETH Zürich, Safety, Security, Health and Environment. (n.d.). Factsheet: Disposal of Hazardous Waste – Basic Principles. Available at: [Link]
-
Michigan State University, Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
s d fine-chem limited. (n.d.). Safety Data Sheet: BENZONITRILE. Available at: [Link]
-
Towson University, Department of Environmental Health & Safety. (n.d.). Hazardous Waste Disposal. Available at: [Link]
-
INSPIRE Registry, European Commission. (2019). Treatment and disposal of hazardous waste. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
University of Oklahoma Health Sciences, Environmental Health & Safety Office. (2025). EHSO Manual: Hazardous Waste. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
